Methoxyphenylethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methoxy-2-phenylethanamine |
InChI |
InChI=1S/C9H13NO/c1-11-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
FEGKXZFSOCPQJH-UHFFFAOYSA-N |
Canonical SMILES |
CONCCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
4-Methoxyphenylethylamine synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 4-Methoxyphenylethylamine
Introduction
4-Methoxyphenylethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine (B48288) compound found in various plant species, including certain cacti like Lophophora williamsii (peyote) and the flowering plant Erica lusitanica.[1] It is also found endogenously in human urine.[1] As a trace amine, 4-MPEA is structurally related to classical biogenic amine neurotransmitters and interacts with trace amine-associated receptors (TAARs), particularly TAAR1.[1][2] This interaction gives it a role in modulating monoaminergic systems, making it a compound of interest for researchers in neuropharmacology and drug development. This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 4-MPEA.
Synthesis of 4-Methoxyphenylethylamine
The synthesis of 4-MPEA can be achieved through several routes, often starting from readily available precursors such as 4-methoxybenzaldehyde (B44291) or 4-methoxyphenylacetic acid. A common and effective method involves the reduction of an intermediate, 4-methoxy-β-nitrostyrene.
A generalized workflow for a common synthesis route is outlined below.
Experimental Protocol: Synthesis via 4-methoxy-β-nitrostyrene
This two-step protocol is adapted from established chemical synthesis methods.[3]
Step 1: Preparation of 4-methoxy-β-nitrostyrene
-
To a reaction vessel, add 4-methoxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid. A typical molar ratio is 1:2.5:1.3:9.2 respectively.[3]
-
Heat the mixture to reflux with stirring for approximately 4 to 4.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction solution to 10-15°C.
-
Pour the cooled solution into ice-cold water to induce crystallization of the product.
-
Collect the solid product by suction filtration, wash the filter cake with water, and dry to yield 4-methoxy-β-nitrostyrene.
Step 2: Reduction to 4-Methoxyphenylethylamine
-
In a separate reaction vessel, add activated zinc powder and an aqueous solution of hydrochloric acid (e.g., 30-32 wt%).
-
To this stirred mixture, add the 4-methoxy-β-nitrostyrene prepared in Step 1. The molar ratio of the nitrostyrene (B7858105) to zinc powder is typically in the range of 1:16 to 1:20.[3]
-
Maintain the reaction temperature at 40-50°C with stirring for 2 hours, then increase the temperature to 52-55°C and continue stirring for another 2.5 hours.
-
After the reaction is complete, perform a work-up procedure. This typically involves filtering to remove unreacted zinc, followed by extraction with an organic solvent like chloroform.
-
The aqueous layer is then basified (e.g., with saturated sodium bicarbonate solution to a pH of 9.0) and re-extracted with the organic solvent.
-
Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
After filtering off the drying agent, the solvent is removed by distillation.
-
The final product, 4-methoxyphenylethylamine, is purified by vacuum distillation.
Characterization of 4-Methoxyphenylethylamine
The identity and purity of the synthesized 4-MPEA are confirmed through various analytical techniques. The physical and spectroscopic properties are summarized below.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [4][5][6] |
| Molecular Weight | 151.21 g/mol | [4][5][6][7] |
| Appearance | Colorless to slightly yellow liquid/oil | [8][9] |
| Boiling Point | 254-256 °C (at atmospheric pressure) | [5] |
| 138-140 °C (at 20 mmHg) | [5] | |
| Density | 1.031 g/mL (at 20 °C) | [5] |
| Refractive Index (n20/D) | 1.538 | [5] |
| CAS Number | 55-81-2 | [4][5] |
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.1 ppm), and the two ethylamine (B1201723) methylene (B1212753) groups (triplets or complex multiplets, ~2.7-3.0 ppm). |
| ¹³C NMR | Peaks for the methoxy carbon (~55 ppm), the two aliphatic carbons of the ethylamine chain, and the aromatic carbons, including the ipso-carbon attached to the methoxy group and the other distinct aromatic carbons. |
| IR Spectroscopy | Characteristic peaks include N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and strong C-O stretching of the methoxy group. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 151. Key fragmentation patterns would involve the loss of fragments from the ethylamine side chain. |
Biological Activity and Signaling Pathways
4-MPEA is a trace amine that acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[2][10] While it is a very-low-potency partial agonist at human TAAR1, its interactions are significant for modulating monoaminergic neurotransmission.[1] TAAR1 is expressed in brain regions associated with mood, cognition, and reward.[2]
TAAR1 Signaling Pathway
Activation of TAAR1 by an agonist like 4-MPEA initiates a complex intracellular signaling cascade.[2][10]
-
G-Protein Dependent Pathway : Upon agonist binding, TAAR1 primarily couples to the Gs alpha subunit of the G-protein complex. This activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]
-
PKC Involvement : Evidence also suggests that TAAR1 signaling involves Protein Kinase C (PKC) activation.[10][11] This can occur through Gq protein coupling or via crosstalk from the PKA pathway.
-
Downstream Effects : Activated PKA and PKC phosphorylate various downstream targets. A key function is the modulation of monoamine transporters, such as the dopamine (B1211576) transporter (DAT).[12] Phosphorylation of DAT can lead to its internalization or even reverse its function, causing dopamine efflux.[12]
-
G-Protein Independent Pathway : TAAR1 can also signal through a β-arrestin2-dependent pathway, which involves the AKT/GSK-3β signaling cascade.[10]
This intricate signaling network allows trace amines to exert significant control over dopamine and serotonin (B10506) neuronal activity.[10]
References
- 1. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. What are Trace amine receptor agonists and how do they work? [synapse.patsnap.com]
- 3. CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents [patents.google.com]
- 4. 4-Methoxy-2-phenylethylamine(55-81-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 4-メトキシフェネチルアミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. O-Methyltyramine | C9H13NO | CID 4657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 11. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAAR1 - Wikipedia [en.wikipedia.org]
3-Methoxyphenylethylamine chemical properties and analysis
An In-depth Technical Guide to the Chemical Properties and Analysis of 3-Methoxyphenylethylamine
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological interactions of 3-Methoxyphenylethylamine (3-MeO-PEA). The information is intended for researchers, scientists, and professionals in the field of drug development and neurochemistry.
Chemical and Physical Properties
3-Methoxyphenylethylamine is a substituted phenethylamine (B48288) characterized by a methoxy (B1213986) group at the meta position of the phenyl ring.[1][2] This structural feature influences its physicochemical properties and biological activity.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key chemical and physical properties of 3-Methoxyphenylethylamine.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | [1][3] |
| Molecular Weight | 151.21 g/mol | [1][3] |
| CAS Number | 2039-67-0 | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.038 g/mL at 25 °C | [4] |
| Boiling Point | 118-119 °C at 6 mmHg | [1][4] |
| Refractive Index | n20/D 1.538 | [4] |
| pKa (Predicted) | 9.96 ± 0.10 | [4] |
| Water Solubility | Insoluble | [4] |
| LogP (XLogP3-AA) | 1.6 | [5] |
| SMILES | COc1cccc(CCN)c1 | |
| InChIKey | WJBMRZAHTUFBGE-UHFFFAOYSA-N | [2] |
Analytical Methodologies and Experimental Protocols
The identification and quantification of 3-Methoxyphenylethylamine are crucial for research and quality control. A variety of analytical techniques can be employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 3-MeO-PEA. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve a known quantity of the 3-MeO-PEA sample in a suitable volatile organic solvent (e.g., methanol, dichloromethane).
-
For complex matrices (e.g., biological fluids), perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic performance and mass spectral characteristics, though it is not always necessary.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the 3-MeO-PEA peak based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). Key fragments for 3-MeO-PEA include the molecular ion and characteristic fragments resulting from the loss of the amine group and rearrangements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of 3-MeO-PEA. Both ¹H and ¹³C NMR should be performed for complete characterization.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton spectrum. Key signals will correspond to the aromatic protons, the methylene (B1212753) protons of the ethyl chain, the amine protons, and the methoxy protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom in the molecule.
-
Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the connectivity of the molecule.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign them to specific protons and carbons in the molecular structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3-MeO-PEA.
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl, KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to the functional groups in 3-MeO-PEA:
-
N-H stretching of the primary amine (around 3400-3300 cm⁻¹).
-
C-H stretching of the aromatic ring and alkyl chain (around 3100-2850 cm⁻¹).
-
C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).
-
C-O stretching of the ether group (around 1250-1000 cm⁻¹).
-
-
Biological Activity and Signaling Pathways
3-Methoxyphenylethylamine is structurally similar to endogenous neurotransmitters, which makes it a compound of interest in neuropharmacology.[1]
Mechanism of Action
3-MeO-PEA has been shown to be a low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission. It has also demonstrated a very low affinity for serotonin (B10506) receptors.[2]
Hypothesized Signaling Pathway
The activation of TAAR1 by an agonist like 3-MeO-PEA is expected to initiate a signaling cascade.
Hypothesized Metabolic Pathway
Based on the metabolism of structurally related phenethylamines, it is hypothesized that 3-MeO-PEA is primarily metabolized by monoamine oxidase (MAO), likely MAO-B.[6] This would involve oxidative deamination to form an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.
Experimental Workflows
A logical workflow is essential for the reliable analysis of 3-Methoxyphenylethylamine.
Conclusion
3-Methoxyphenylethylamine is a compound with well-defined chemical properties that make it amenable to standard analytical techniques. Its biological activity, particularly its interaction with TAAR1, warrants further investigation for its potential applications in neuroscience and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers working with this molecule.
References
An In-depth Spectroscopic Guide to Methoxyphenylethylamine Isomers
This technical guide provides a comprehensive overview of the spectroscopic data for the ortho-, meta-, and para-isomers of methoxyphenylethylamine. Designed for researchers, scientists, and drug development professionals, this document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a comparative format. Furthermore, it outlines the experimental protocols for acquiring this data and includes visualizations of the analytical workflows.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-methoxyphenylethylamine, 3-methoxyphenylethylamine, and 4-methoxyphenylethylamine, facilitating a direct comparison of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each isomer.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | 2-Methoxyphenylethylamine | 3-Methoxyphenylethylamine | 4-Methoxyphenylethylamine |
| -OCH₃ | 3.81 (s) | 3.79 (s) | 3.78 (s) |
| -CH₂- (aliphatic) | 2.89 (t) | 2.88 (t) | 2.85 (t) |
| -CH₂-N (aliphatic) | 3.01 (t) | 2.99 (t) | 2.97 (t) |
| Aromatic H | 6.85-7.20 (m) | 6.75-7.25 (m) | 6.84 (d), 7.12 (d) |
| -NH₂ | 1.4 (br s) | 1.5 (br s) | 1.3 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | 2-Methoxyphenylethylamine | 3-Methoxyphenylethylamine | 4-Methoxyphenylethylamine |
| -OCH₃ | 55.2 | 55.1 | 55.2 |
| -CH₂- (aliphatic) | 34.0 | 38.9 | 38.0 |
| -CH₂-N (aliphatic) | 42.5 | 42.9 | 42.9 |
| Aromatic C-O | 157.5 | 159.8 | 158.1 |
| Aromatic C-C | 127.9 | 141.2 | 131.9 |
| Aromatic C-H | 110.4, 120.7, 127.3, 130.2 | 111.9, 114.9, 121.5, 129.5 | 114.0, 129.8 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Vibrational Mode | 2-Methoxyphenylethylamine | 3-Methoxyphenylethylamine | 4-Methoxyphenylethylamine |
| N-H stretch (amine) | ~3360, ~3290 (two bands for primary amine) | ~3360, ~3290 | ~3350, ~3280 |
| C-H stretch (aromatic) | ~3060, ~3000 | ~3050, ~3000 | ~3025 |
| C-H stretch (aliphatic) | ~2930, ~2850 | ~2930, ~2850 | ~2930, ~2850 |
| C=C stretch (aromatic) | ~1600, ~1495 | ~1600, ~1490 | ~1610, ~1510 |
| N-H bend (amine) | ~1580 | ~1580 | ~1585 |
| C-O stretch (aryl ether) | ~1245 | ~1260 | ~1245 |
| C-N stretch (amine) | ~1030 | ~1040 | ~1035 |
| Out-of-plane C-H bend (aromatic substitution) | ~750 (ortho) | ~780, ~690 (meta) | ~830 (para) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The fragmentation pattern provides valuable information about the structure of the molecule.
Table 4: Key Mass Spectral Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Base Peak | Major Fragments |
| 2-Methoxyphenylethylamine | 151 | 121 | 91, 77, 30 |
| 3-Methoxyphenylethylamine | 151 | 121 | 91, 77, 30 |
| 4-Methoxyphenylethylamine | 151 | 121 | 91, 77, 30 |
The primary fragmentation pathway for all three isomers involves the benzylic cleavage to lose the ethylamine (B1201723) side chain, resulting in a stable methoxybenzyl cation at m/z 121. Further fragmentation of this ion can lead to the loss of a methyl radical to give a fragment at m/z 106, or the loss of carbon monoxide to give a fragment at m/z 93. The peak at m/z 30 corresponds to the [CH₂NH₂]⁺ fragment from the cleavage of the C-C bond adjacent to the nitrogen atom.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard one-dimensional proton NMR spectrum is acquired.
-
Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.
-
Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon-13 NMR spectrum is acquired.
-
Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 512-2048 scans.
-
Data processing is similar to the ¹H spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the liquid or solid sample is placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample is placed on the crystal, and the sample spectrum is recorded.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or direct infusion. For GC-MS, a dilute solution of the analyte is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is typically used at a standard energy of 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy Experimental Workflow
FTIR Spectroscopy Experimental Workflow
GC-MS Experimental Workflow
Mechanism of Action of p-Methoxyphenylethylamine on Serotonin Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Methoxyphenylethylamine (p-MPEA), a naturally occurring phenethylamine (B48288) derivative, exerts its primary influence on the serotonergic system not through direct receptor agonism, but as a potent serotonin-releasing agent. This mechanism is central to its pharmacological profile, which includes the induction of the serotonin (B10506) syndrome, a condition resulting from excessive serotonergic activity in the central and peripheral nervous systems. While direct binding to serotonin receptors appears to be of low affinity, the downstream effects of increased synaptic serotonin levels lead to the activation of a wide array of serotonin receptor subtypes, contributing to its complex physiological and behavioral effects. This technical guide provides a comprehensive overview of the mechanism of action of p-MPEA on serotonin receptors, detailing its primary role as a serotonin releaser, its limited direct receptor interaction, and the resultant signaling cascades. Experimental protocols for key assays are provided to facilitate further research in this area.
Primary Mechanism of Action: Serotonin Release
The principal mechanism by which p-MPEA impacts the serotonergic system is by inducing the release of serotonin (5-HT) from presynaptic neurons. This action increases the concentration of serotonin in the synaptic cleft, making it available to bind to and activate postsynaptic serotonin receptors.
Evidence for Serotonin Release
Studies have demonstrated that p-MPEA selectively releases serotonin from synaptosomes.[1] In vivo, administration of p-MPEA leads to a significant increase in the brain concentrations of both serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[1] This elevation in serotonin and its metabolite is a hallmark of compounds that promote serotonin release.
Inhibition of Serotonin Uptake
In addition to promoting release, p-MPEA has been shown to inhibit the reuptake of serotonin from the synapse.[1] By blocking the serotonin transporter (SERT), p-MPEA further prolongs the presence of serotonin in the synaptic cleft, amplifying its effects on postsynaptic receptors.
Interaction with Serotonin Receptors
Direct binding studies indicate that p-MPEA has a considerably lower affinity for serotonin receptors compared to other psychoactive phenethylamines.[1] One study utilizing a rat stomach fundus strip, a classical preparation for assessing serotonin receptor activity, reported a very low affinity for p-MPEA.
Quantitative Binding and Functional Data
Comprehensive quantitative data on the binding affinities (Ki) and functional potencies (EC50) of p-MPEA at specific serotonin receptor subtypes are limited in the publicly available literature. The primary focus of research has been on its serotonin-releasing properties. The table below summarizes the currently available information.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Efficacy |
| 5-HT1A | Data not available | Data not available | Data not available |
| 5-HT2A | Data not available | Data not available | Data not available |
| 5-HT2C | Data not available | Data not available | Data not available |
| General 5-HT Receptors (Rat Stomach Fundus) | Low Affinity | Data not available | Data not available |
Note: The lack of specific quantitative data highlights a significant gap in the understanding of p-MPEA's direct receptor interactions and underscores the predominance of its serotonin-releasing mechanism.
Downstream Signaling Pathways
The physiological effects of p-MPEA are a consequence of the activation of various serotonin receptors by the released serotonin. Different serotonin receptor subtypes are coupled to distinct intracellular signaling cascades. The primary signaling pathways activated indirectly by p-MPEA are dependent on which receptors are stimulated by the increased synaptic serotonin.
-
5-HT1A Receptors (Gi/o-coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
5-HT2A and 5-HT2C Receptors (Gq/11-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Figure 1. Primary mechanism of p-MPEA action and downstream signaling.
In Vivo Effects: The Serotonin Syndrome
A hallmark of p-MPEA's pharmacological profile is its ability to induce the "serotonin syndrome" in animal models.[1] This syndrome is a direct consequence of excessive serotonin release and subsequent overstimulation of central and peripheral serotonin receptors.
Behavioral Manifestations
The behavioral signs of serotonin syndrome induced by p-MPEA in mice include:
-
Lateral head weaving
-
Straub tail (stiff, erect tail)
-
Hindlimb abduction
-
Tremors
-
Hyperactivity
-
Reciprocal forepaw treading
-
Salivation
-
Piloerection
These behavioral effects can be attenuated by pretreatment with serotonin uptake blockers and serotonin receptor antagonists, further supporting the primary mechanism of serotonin release.[1]
Experimental Protocols
In Vitro Serotonin Release Assay from Synaptosomes
This protocol outlines a general method for measuring serotonin release from isolated nerve terminals (synaptosomes) induced by p-MPEA.
1. Preparation of Synaptosomes:
- Homogenize whole brain tissue from rodents in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.
- Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
2. Serotonin Loading:
- Pre-incubate the synaptosomes with a low concentration of radiolabeled serotonin (e.g., [3H]5-HT) to allow for uptake into the vesicles.
3. Release Assay:
- Wash the synaptosomes to remove excess unincorporated [3H]5-HT.
- Aliquot the loaded synaptosomes into tubes containing varying concentrations of p-MPEA or a vehicle control.
- Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the release by rapid filtration or centrifugation.
- Measure the amount of [3H]5-HT released into the supernatant and remaining in the synaptosomal pellet using liquid scintillation counting.
- Calculate the percentage of total [3H]5-HT released.
start [label="Start: Rodent Brain Tissue", shape=ellipse, fillcolor="#FBBC05"];
homogenize [label="Homogenize in\nSucrose Buffer"];
centrifuge1 [label="Low-Speed Centrifugation\n(1,000 x g)"];
supernatant1 [label="Collect Supernatant"];
centrifuge2 [label="High-Speed Centrifugation\n(12,000 x g)"];
pellet [label="Resuspend Synaptosomal Pellet"];
load [label="Load with [3H]5-HT"];
wash [label="Wash to Remove\nExcess [3H]5-HT"];
incubate [label="Incubate with p-MPEA"];
separate [label="Separate Supernatant\nand Pellet"];
measure [label="Measure Radioactivity"];
end [label="End: Calculate % Release", shape=ellipse, fillcolor="#FBBC05"];
start -> homogenize;
homogenize -> centrifuge1;
centrifuge1 -> supernatant1;
supernatant1 -> centrifuge2;
centrifuge2 -> pellet;
pellet -> load;
load -> wash;
wash -> incubate;
incubate -> separate;
separate -> measure;
measure -> end;
}
Figure 2. Workflow for in vitro serotonin release assay.
cAMP Functional Assay for Gs and Gi-Coupled Serotonin Receptors
This protocol provides a general framework for assessing the functional activity of compounds at Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) and Gi-coupled (e.g., 5-HT1A) serotonin receptors by measuring changes in intracellular cAMP.
1. Cell Culture and Transfection:
- Culture a suitable host cell line (e.g., HEK293, CHO) that does not endogenously express the serotonin receptor of interest.
- Transfect the cells with a plasmid encoding the human serotonin receptor subtype.
- Select and expand a stable cell line expressing the receptor.
2. cAMP Assay:
- Seed the cells in a multi-well plate.
- For Gi-coupled receptors , pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.
- Add varying concentrations of the test compound (e.g., a known agonist as a positive control, and p-MPEA).
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Lyse the cells to release intracellular cAMP.
- Quantify cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
3. Data Analysis:
- For Gs-coupled receptors , plot the cAMP concentration against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
- For Gi-coupled receptors , plot the percentage inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration to determine the IC50.
start [label="Start: Receptor-Expressing\nCell Line", shape=ellipse, fillcolor="#FBBC05"];
seed [label="Seed Cells in\nMulti-well Plate"];
forskolin [label="Add Forskolin\n(for Gi-coupled receptors)"];
compound [label="Add Test Compound"];
incubate [label="Incubate at 37°C"];
lyse [label="Lyse Cells"];
quantify [label="Quantify cAMP"];
analyze [label="Data Analysis\n(EC50/IC50)"];
end [label="End: Determine\nFunctional Potency", shape=ellipse, fillcolor="#FBBC05"];
start -> seed;
seed -> forskolin [style=dashed];
seed -> compound;
forskolin -> compound;
compound -> incubate;
incubate -> lyse;
lyse -> quantify;
quantify -> analyze;
analyze -> end;
}
Figure 3. General workflow for cAMP functional assays.
In Vivo Assessment of Serotonin Syndrome in Mice
This protocol describes a method for inducing and scoring the serotonin syndrome in mice following the administration of p-MPEA.
1. Animals and Housing:
- Use adult male mice (e.g., Swiss Webster) housed under standard laboratory conditions with ad libitum access to food and water.
- Allow animals to acclimate to the housing facility for at least one week prior to experimentation.
2. Drug Administration:
- Administer p-MPEA via intraperitoneal (i.p.) injection at a dose known to induce the serotonin syndrome (e.g., 50 mg/kg).[1]
- Administer a vehicle control (e.g., saline) to a separate group of animals.
3. Behavioral Observation:
- Immediately after injection, place each mouse individually into a clear observation chamber.
- Observe and score the presence and severity of the behavioral signs of serotonin syndrome (listed in section 4.1) at regular intervals (e.g., every 5-10 minutes) for a period of at least 60 minutes.
- A scoring system can be used where each sign is given a score (e.g., 0 for absent, 1 for present).
4. Data Analysis:
- Sum the scores for each animal at each time point to obtain a total serotonin syndrome score.
- Compare the scores between the p-MPEA-treated group and the vehicle-treated group using appropriate statistical methods.
Conclusion
The primary mechanism of action of p-methoxyphenylethylamine on the serotonergic system is the induction of serotonin release and the inhibition of its reuptake, leading to a significant increase in synaptic serotonin levels. This indirect action results in the activation of multiple postsynaptic serotonin receptors, culminating in the physiological and behavioral effects characteristic of the serotonin syndrome. Direct interaction with serotonin receptors appears to be of low affinity, although a more comprehensive quantitative analysis is required to fully elucidate this aspect of its pharmacology. Future research should focus on obtaining precise binding and functional data for p-MPEA at a range of serotonin receptor subtypes to provide a more complete understanding of its molecular interactions. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
Pharmacological profile of methoxyphenylethylamine derivatives
An In-Depth Technical Guide to the Pharmacological Profile of Methoxyphenylethylamine Derivatives
Introduction
This compound derivatives represent a broad class of psychoactive compounds, many of which are recognized for their hallucinogenic or psychedelic properties. Structurally derived from the simple phenethylamine (B48288) backbone, these molecules feature methoxy (B1213986) (-OCH₃) groups on the phenyl ring, which significantly influences their pharmacological activity. The position and number of these methoxy groups, along with other substitutions on the phenyl ring, the alpha-carbon, or the amine, dictate the compound's affinity and efficacy at various neurotransmitter receptors. This guide provides a comprehensive overview of the pharmacological profile of these derivatives, focusing on their interactions with monoamine receptors and transporters, the resulting signaling pathways, and the structure-activity relationships that govern their effects. The primary focus is on derivatives with psychedelic potential, which predominantly act as agonists at the serotonin (B10506) 2A receptor (5-HT₂ₐ).
Pharmacodynamics: Receptor and Transporter Interactions
The principal mechanism of action for psychedelic this compound derivatives is their interaction with serotonin receptors, particularly the 5-HT₂ subfamily. However, their full pharmacological profile is characterized by a wider range of interactions with other monoamine receptors and transporters.
Serotonin Receptors
-
5-HT₂ₐ Receptor: This receptor is the primary target responsible for the psychedelic effects of these compounds. Most psychedelic phenethylamines are potent partial agonists at the 5-HT₂ₐ receptor.[1][2][3] The binding affinity (Ki) and functional potency (EC₅₀) at this receptor are critical determinants of a compound's hallucinogenic potential. For instance, derivatives with 2,5-dimethoxy substitutions, often referred to as the "2C" series, and their 2,4,5- or 2,4,6-trisubstituted counterparts, show moderate to high affinity for the 5-HT₂ₐ receptor, with Ki values often in the nanomolar range.[1][2][3] N-2-methoxybenzyl (NBOMe) substitution on these phenethylamines dramatically increases the binding affinity and potency at the 5-HT₂ₐ receptor.[4]
-
5-HT₂C Receptor: Many derivatives also exhibit significant affinity for the 5-HT₂C receptor.[1][2][5] This interaction may contribute to the modulation of dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex, influencing the overall psychoactive effects. Generally, affinities at 5-HT₂C are comparable to or slightly lower than those at 5-HT₂ₐ.[3]
-
5-HT₂B Receptor: Activation of the 5-HT₂B receptor is a key concern in drug development due to its association with cardiac valvulopathy. Many psychedelic phenethylamines also activate this receptor.[3] The relative potency at 5-HT₂ₐ versus 5-HT₂B is an important parameter for assessing the safety profile of novel compounds.
-
5-HT₁ₐ Receptor: Affinity for the 5-HT₁ₐ receptor is generally moderate to low for most this compound derivatives.[1][2][3] Phenethylamines tend to bind more strongly to this receptor compared to their alpha-methylated (amphetamine) analogs.[3]
Adrenergic, Dopaminergic, and TAAR1 Receptors
-
Adrenergic Receptors: Some this compound derivatives show affinity for α₁ₐ and α₂ₐ adrenergic receptors, typically in the submicromolar to micromolar range.[1][5] This interaction may contribute to the stimulant-like, sympathomimetic effects (e.g., increased heart rate and blood pressure) observed with these compounds.
-
Dopamine Receptors: Interaction with dopamine D₂ receptors is generally weak for this class of compounds.[2][6]
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is another important target. Phenethylamine derivatives often bind more potently to TAAR1 than their amphetamine counterparts.[2][3] TAAR1 activation can modulate the activity of dopamine and serotonin systems, suggesting a role in the overall pharmacological effects.
Monoamine Transporters
Unlike amphetamine, which is a potent releaser of dopamine and norepinephrine, psychedelic methoxyphenylethylamines generally show low affinity for and activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][7] This distinguishes their primary mechanism from that of classical stimulants.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki, nM) and functional potencies (EC₅₀, nM) for representative this compound derivatives at key human (h) receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of 2,5-Dimethoxy-Phenethylamine (2C) Derivatives.
| Compound | 4-Substituent | h5-HT₂ₐ | h5-HT₂C | h5-HT₁ₐ |
|---|---|---|---|---|
| 2C-H | -H | 1700 | 4000 | >10000 |
| 2C-D | -CH₃ | 130 | 1100 | 2700 |
| 2C-E | -CH₂CH₃ | 40 | 390 | 4400 |
| 2C-I | -I | 8 | 130 | 6700 |
| 2C-B | -Br | 16 | 170 | 5600 |
Data compiled from Kolaczynska et al. (2019) and Rickli et al. (2015).[2][4]
Table 2: Receptor Binding Affinities (Ki, nM) of Mescaline and Ψ-2C Derivatives.
| Compound | Substitution Pattern | h5-HT₂ₐ | h5-HT₂C | h5-HT₁ₐ | hα₁ₐ | hα₂ₐ |
|---|---|---|---|---|---|---|
| Mescaline | 3,4,5-Trimethoxy | 1200 | 9900 | 6700 | >10000 | 1200 |
| Ψ-2C-O-3 | 2,6-Dimethoxy-4-propoxy | 12 | 110 | 1100 | 990 | 280 |
| Ψ-2C-O-16 | 2,6-Dimethoxy-4-(2-fluoroethoxy) | 8 | 170 | 1900 | 670 | 360 |
Data compiled from Luethi et al. (2022) and Luethi et al. (2021).[1][5]
Table 3: Functional Activity (EC₅₀, nM) and Efficacy (% of 5-HT) at h5-HT₂ₐ Receptor.
| Compound | EC₅₀ (nM) | Efficacy (%) |
|---|---|---|
| 2C-I | 150 | 83 |
| 2C-B | 130 | 83 |
| 25I-NBOMe | 0.04 | 100 |
| Ψ-2C-O-3 | 32 | 84 |
Data compiled from Kolaczynska et al. (2019), Rickli et al. (2015), and Luethi et al. (2021).[1][2][4]
Structure-Activity Relationships (SAR)
-
Ring Substituents: The psychedelic activity is highly dependent on the substitution pattern. The 2,5-dimethoxy pattern is a common feature. Adding a bulky, lipophilic substituent at the 4-position generally increases affinity and potency at 5-HT₂ₐ and 5-HT₂C receptors.[2][3]
-
Alpha-Methylation: The addition of an α-methyl group (transforming a phenethylamine into an amphetamine) often reduces affinity for 5-HT₁ₐ receptors and TAAR1 but can have variable effects on 5-HT₂ receptors.[3]
-
N-Substitution: Adding a 2-methoxybenzyl (NBOMe) group to the nitrogen atom drastically increases affinity and efficacy at the 5-HT₂ₐ receptor, often by several orders of magnitude, transforming moderate-affinity ligands into highly potent agonists.[4] This substitution, however, reduces binding to 5-HT₁ₐ receptors and TAAR1.[4]
Signaling Pathways
Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a complex downstream signaling cascade. This is believed to be central to the neuroplastic and therapeutic effects of these compounds.
References
- 1. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Pharmacological profile of mephedrone analogs and related new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (commonly known as 2C-B) in rat models. The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
Quantitative Analysis of 2C-B Metabolism in Rats
The in vivo metabolism of 2C-B in rats leads to a variety of metabolites excreted in urine and feces. The primary metabolic pathways involve O-demethylation, N-acetylation, and oxidative deamination. A study by Kanamori et al. (2003) provides a detailed quantitative analysis of the excretory profile of 2C-B and its metabolites in male Wistar rats following a 10 mg/kg oral administration. The data from this study is summarized in the tables below.
Table 1: Urinary Excretion of 2C-B and its Metabolites in Rats (0-48 hours post-administration) [1]
| Metabolite | % of Administered Dose (Mean ± S.D.) |
| 5-O-desmethyl-N-acetyl-2C-B | 13.2 ± 2.1 |
| 2-O-desmethyl-N-acetyl-2C-B | 5.8 ± 0.9 |
| 2-O-desmethyl-2C-B | 3.5 ± 0.6 |
| 4-bromo-2,5-dimethoxyphenylacetic acid | 1.9 ± 0.3 |
| 5-O-desmethyl-2C-B | 1.2 ± 0.2 |
| 2-(4-bromo-2,5-dimethoxyphenyl)ethanol | 0.8 ± 0.1 |
| 4-bromo-2,5-dimethoxyphenethylamine (Unchanged) | 0.2 ± 0.0 |
Table 2: Fecal Excretion of 2C-B Metabolites in Rats (0-48 hours post-administration) [1]
| Metabolite | % of Administered Dose (Mean ± S.D.) |
| 5-O-desmethyl-N-acetyl-2C-B | 1.7 ± 0.3 |
| 2-O-desmethyl-N-acetyl-2C-B | 0.7 ± 0.1 |
Note: Data represents the mean ± S.D. of four rats. The total recovery of the administered dose in urine and feces was approximately 30%.[1]
Metabolic Pathways of 2C-B in Rats
The metabolism of 2C-B in rats primarily follows two distinct pathways:
-
Pathway 1: Oxidative Deamination. This pathway involves the deamination of the ethylamine (B1201723) side chain to form an aldehyde intermediate. This intermediate is then either oxidized to a carboxylic acid or reduced to an alcohol.[2]
-
Pathway 2: O-demethylation and N-acetylation. This pathway involves the removal of a methyl group from one of the methoxy (B1213986) groups on the phenyl ring, followed by the acetylation of the primary amine.[2]
The following diagram illustrates the major metabolic transformations of 2C-B in rats.
Experimental Protocols
The following section details a typical experimental protocol for studying the in vivo metabolism of 2C-B in a rat model, based on methodologies described in the scientific literature.[1][2]
Animal Model and Housing
-
Species: Male Wistar rats.
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: Rats are acclimatized to the housing conditions for a suitable period before the experiment.
Drug Administration
-
Compound: 4-bromo-2,5-dimethoxyphenethylamine hydrochloride (2C-B HCl).
-
Dose: 10 mg/kg body weight.
-
Route of Administration: Oral gavage.
-
Vehicle: The compound is typically dissolved in sterile water or saline for administration.
Sample Collection
-
Urine and Feces: Samples are collected at specified intervals, typically 0-24 hours and 24-48 hours post-administration.
-
Storage: Collected samples are stored frozen at -20°C or lower until analysis.
Sample Preparation and Extraction
-
Enzymatic Hydrolysis: To analyze for conjugated metabolites, urine samples are often treated with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate (B86663) conjugates.
-
Liquid-Liquid Extraction:
-
The hydrolyzed urine sample is made alkaline (e.g., with NaOH).
-
The sample is extracted with an organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).
-
The organic layer is separated, and the aqueous layer is acidified (e.g., with HCl).
-
The acidified aqueous layer is then re-extracted with an organic solvent to isolate acidic metabolites.
-
The organic extracts are evaporated to dryness.
-
Derivatization and GC-MS Analysis
-
Derivatization: The dried extracts are derivatized to improve the volatility and chromatographic properties of the metabolites. A common derivatizing agent is N-methyl-bis-trifluoroacetamide (MBTFA), which forms trifluoroacetyl (TFA) derivatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A capillary column suitable for drug analysis, such as a DB-5MS (5% diphenyl-95% dimethylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different metabolites, for example, starting at 60°C and ramping up to 280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Both full scan mode for metabolite identification and selected ion monitoring (SIM) mode for quantification can be used.
-
The following diagram outlines the general experimental workflow for a 2C-B metabolism study in rats.
Conclusion
The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats is a complex process involving multiple enzymatic pathways. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers investigating the pharmacokinetics and metabolic fate of this and related psychoactive compounds. Further research is warranted to fully elucidate the roles of specific enzyme systems and to explore potential species differences in metabolism, which is crucial for extrapolating these findings to human toxicology and pharmacology.
References
The Genesis of a New Psychedelic Era: A Technical Guide to the Discovery and History of Methoxyphenylethylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of methoxyphenylethylamine compounds. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the pioneering work of Dr. Alexander Shulgin and the subsequent exploration of these novel psychoactive substances. A significant focus is placed on the structure-activity relationships, particularly concerning the 2C series of compounds. This guide compiles quantitative pharmacological data, outlines detailed experimental protocols for synthesis and analysis, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.
Introduction: The Dawn of the 2C Series
The story of this compound compounds is inextricably linked with the work of American chemist and pharmacologist Dr. Alexander "Sasha" Shulgin. His systematic exploration of phenethylamine (B48288) derivatives in the 1970s and 1980s led to the synthesis and bioassay of hundreds of novel psychoactive compounds.[1] Shulgin's meticulous documentation, most notably in his book PiHKAL (Phenethylamines I Have Known and Loved), laid the groundwork for much of the modern understanding of these substances.[2][3]
The term "2C" was coined by Shulgin to denote the two carbon atoms between the phenyl ring and the amino group, a core feature of these phenethylamines.[2] The defining characteristic of the 2C series is the presence of methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring.[4] This specific substitution pattern was found to be crucial for their psychedelic activity.
A Legacy of Discovery: Key Historical Milestones
While some this compound compounds were known to exist in nature, such as 4-methoxyphenethylamine (B56431) (4-MPEA) found in peyote and other cacti, their psychoactive potential was largely unexplored.[5] The systematic synthesis and evaluation of these compounds began in earnest with Shulgin's work.
-
1974: Alexander Shulgin synthesizes 4-bromo-2,5-dimethoxyphenethylamine (B3395496), which he names 2C-B.[5] This compound would become one of the most well-known and widely studied members of the 2C family.
-
1970s-1980s: Shulgin and his colleagues synthesize and bioassay a wide array of 2C compounds, varying the substituent at the 4-position of the phenyl ring. This period saw the creation of 2C-E, 2C-I, 2C-T-2, and 2C-T-7, among others.[4]
-
1991: The publication of PiHKAL brings widespread attention to the 2C series and other phenethylamines, providing detailed synthesis instructions and subjective effect descriptions.[2][3] This publication was a watershed moment, making information about these compounds accessible to a broader scientific and public audience.
-
Post-PiHKAL Era: Following the book's publication, interest in the 2C compounds grew within the scientific community and, concurrently, in recreational drug scenes. This led to increased research into their pharmacology and toxicology, as well as their scheduling as controlled substances in many countries.
Core Pharmacology: The Serotonin (B10506) 5-HT2A Receptor
The primary mechanism of action for the psychedelic effects of this compound compounds is their interaction with the serotonin 5-HT2A receptor.[6] These compounds act as partial agonists at this receptor, meaning they bind to and activate it, but not to the same full extent as the endogenous ligand, serotonin.
Signaling Cascade
Activation of the 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), initiates a complex intracellular signaling cascade. This ultimately leads to the modulation of neuronal activity in brain regions associated with perception, cognition, and mood. The key steps in this pathway are outlined below.
Caption: 5-HT2A Receptor Signaling Pathway.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for a selection of this compound compounds, providing a basis for comparison of their potency and efficacy.
Table 1: 5-HT2A Receptor Binding Affinities (Ki)
| Compound | 4-Substituent | Ki (nM) | Radioligand | Receptor Source | Reference |
| 2C-C | -Cl | 23.9 | [¹²⁵I]DOI | HEK cells expressing human 5-HT2A | [6] |
| 2C-B | -Br | 8.6 | [³H]ketanserin | Human 5-HT2A | [6] |
| 2C-O-2 | -OCH₂CH₃ | 8-1000 | N/A | Human 5-HT2A | [2] |
| 2C-O-21 | -O(CH₂)₂₀CH₃ | 1700 | N/A | Human 5-HT2A | [2] |
| N-Methyl-2C-B | -Br | 2.9 | [¹²⁵I]DOI | Serotonin 5-HT2A | [6] |
| N-Methyl-2C-B | -Br | 380 | [³H]ketanserin | Serotonin 5-HT2A | [6] |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: 5-HT2A Receptor Functional Potency (EC50) and Efficacy
| Compound | EC50 (nM) | Efficacy (% of 5-HT max response) | Receptor Source | Reference |
| 2C-B | 1.2 | 101% | Human 5-HT2A | [7] |
| 2C-O Derivatives | 16-2600 | 30-84% | Human 5-HT2A | [2] |
| 3C-O Derivatives | 2-990 | 47-95% | Human 5-HT2A | [2] |
| 25D-NBOMe | 0.5-1.5 | 85.9-95.1% | Recombinant 5-HT2A | [1] |
| 25E-NBOMe | 0.5-1.5 | 85.9-95.1% | Recombinant 5-HT2A | [1] |
| 25I-NBOH | 0.5-1.5 | 85.9-95.1% | Recombinant 5-HT2A | [1] |
Table 3: Pharmacokinetic Parameters of 2C-B
| Species | Route | Dose | Tmax | Cmax | t1/2 | Reference |
| Human | Oral | 20 mg | 2.43 h | 3.31 ng/mL | 1.2-2.5 h | [7] |
| Human | Oral | 30 mg | 2.3 h | 5.4 ng/mL | 1.2-2.5 h | [7] |
| Rat | Subcutaneous | 50 mg/kg | 0.5 h (serum) | 2250 ± 266 ng/mL (serum) | 1.1 h | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound compounds.
Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
The following protocol is a summary of the synthesis described by Alexander Shulgin in PiHKAL.
-
Nitrostyrene (B7858105) Formation: A solution of 2,5-dimethoxybenzaldehyde (B135726) in nitromethane (B149229) is treated with anhydrous ammonium (B1175870) acetate (B1210297) and heated. The excess nitromethane is removed under vacuum, and the resulting crude 2,5-dimethoxy-β-nitrostyrene is purified.
-
Reduction to Phenethylamine: The nitrostyrene is reduced to the corresponding phenethylamine. A common method involves the use of a reducing agent such as lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran.
-
Bromination: The resulting 2,5-dimethoxyphenethylamine is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise with stirring.
-
Isolation and Purification: The hydrobromide salt of 2C-B precipitates and is collected. For further purification, the salt is dissolved in water, basified, and the free base is extracted with an organic solvent. The solvent is removed, and the residue can be distilled. The hydrochloride salt can be formed by dissolving the free base in an aqueous acidic solution and adding concentrated hydrochloric acid.
Caption: Synthesis Workflow for 2C-B.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound.[6][10]
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor (e.g., from transfected HEK293 or CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Assay Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Calcium Flux Assay for 5-HT2A Receptor Functional Activity
This assay measures the increase in intracellular calcium following receptor activation, providing a measure of the functional potency (EC50) and efficacy of a compound.[5][11]
-
Cell Culture and Plating: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1) is cultured and seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
-
Compound Addition: Varying concentrations of the test compound are added to the wells. For antagonist screening, cells are pre-incubated with the antagonist before the addition of a 5-HT2A agonist.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is established before the automated addition of a 5-HT2A agonist (for antagonist mode) or buffer (for agonist mode). The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. The data are used to generate a dose-response curve, from which the EC50 (for agonists) or IC50 (for antagonists) can be calculated.
References
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2C-B - Wikipedia [en.wikipedia.org]
- 8. Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Theoretical Studies on the Molecular Structure of Methoxyphenylethylamine
Abstract: Methoxyphenylethylamine (MPEA), existing as ortho-, meta-, and para-isomers, is a class of compounds with significant relevance in neuroscience and pharmacology. The molecular structure and conformational flexibility of these molecules are critical determinants of their biological activity, influencing how they interact with physiological targets. This technical guide provides a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to elucidate the complex structural landscape of MPEA. We detail the application of quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, and outline the protocols for conformational analysis. Key findings from high-resolution spectroscopic studies, which serve as benchmarks for theoretical models, are presented. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical protocols for the computational analysis of flexible biomolecules like MPEA.
Introduction
Phenethylamines are a broad class of neurotransmitters and psychoactive compounds. The addition of a methoxy (B1213986) group to the phenyl ring, creating this compound (MPEA), introduces further complexity and modulates biological function. The position of this methoxy group (ortho, meta, or para) significantly influences the molecule's electronic properties and steric profile.
The inherent flexibility of the ethylamine (B1201723) side chain, coupled with rotations around the phenyl-oxygen and oxygen-methyl bonds, gives rise to a rich conformational landscape. Each stable conformer possesses a unique three-dimensional structure and energy, and the distribution of these conformers can dictate the molecule's overall biological effect. Theoretical studies are indispensable for mapping this landscape, as they can predict the geometries, relative energies, and spectroscopic properties of each conformer, providing insights that are often difficult to obtain through experimental means alone.
This guide will focus on the computational workflows and theoretical underpinnings used to study the molecular structure of MPEA, with a particular emphasis on the well-studied para-isomer (p-MPEA).
Theoretical Methodologies for Structural Analysis
The study of flexible molecules like MPEA relies on a synergistic combination of computational chemistry and experimental validation. Quantum chemical calculations are at the core of these theoretical investigations.
Quantum Chemical Calculations
Quantum mechanics (QM) provides the most accurate theoretical framework for describing molecular structures and energies. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to balance accuracy with computational cost.[1]
-
Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy and other properties. Functionals like B3LYP are popular for their efficiency and accuracy with organic molecules.[2]
-
Ab Initio Methods: Post-Hartree-Fock methods, such as MP2, provide a higher level of theory by more explicitly accounting for electron correlation.[1] These are often used for benchmarking and for systems where DFT may be inadequate.
-
Basis Sets: The choice of basis set (e.g., 6-31G(d), cc-pVTZ) determines the flexibility of the mathematical functions used to represent atomic orbitals and is crucial for obtaining accurate results.
The typical workflow for a QM calculation is illustrated below.
References
The Neurochemical Profile of para-Methoxyphenylethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Para-methoxyphenylethylamine (p-MPEA), a naturally occurring phenethylamine (B48288) derivative, exhibits a complex neurochemical profile characterized by its interactions with monoamine systems. This technical guide provides a comprehensive overview of the current understanding of p-MPEA's effects on neurotransmitter release, receptor binding, and enzymatic metabolism. Quantitative data from various in vitro and in vivo studies are summarized in detailed tables to facilitate comparative analysis. Furthermore, this guide outlines the experimental methodologies employed in key studies and presents visual representations of the signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.
Introduction
Para-methoxyphenylethylamine (p-MPEA), also known as 4-methoxyphenethylamine, is a trace amine found in various plant species and has been identified in human urine.[1] Its structural similarity to endogenous monoamines such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) suggests a potential for interaction with the complex network of neurotransmitter systems in the central nervous system. Understanding the detailed neurochemical effects of p-MPEA is crucial for elucidating its physiological roles and assessing its therapeutic or toxicological potential. This guide synthesizes the available scientific literature to provide an in-depth technical overview of its pharmacology.
Interaction with Monoamine Systems
The primary neurochemical effects of p-MPEA are centered on its ability to modulate serotonergic and catecholaminergic pathways. This includes direct actions on neurotransmitter release and reuptake, as well as interactions with specific receptor subtypes.
Serotonergic System
p-MPEA demonstrates a significant impact on the serotonin (5-HT) system, primarily through its action as a serotonin releasing agent.[1][2] In vivo studies in mice have shown that administration of p-MPEA induces a "serotonin syndrome," a constellation of behaviors associated with excessive serotonergic activity.[2][3] This effect is attributed to its ability to selectively release 5-HT from presynaptic nerve terminals.[2][3] Furthermore, p-MPEA has been shown to inhibit the uptake of 5-HT from synaptosomes.[2]
While p-MPEA's primary mechanism of serotonergic modulation appears to be through release and uptake inhibition, its direct affinity for serotonin receptors is comparatively low.[1][2]
Catecholaminergic Systems
In addition to its effects on the serotonin system, p-MPEA also interacts with the norepinephrine and dopamine systems. It has been identified as a norepinephrine releasing agent in vitro.[1] Its activity as a dopamine reuptake inhibitor is considered to be very weak.[1]
Receptor and Transporter Binding Affinities
The interaction of p-MPEA with various receptors and transporters has been quantified in several studies. The following tables summarize the available quantitative data on its binding affinities (Ki) and functional potencies (IC50, EC50, A2).
| Receptor/Transporter | Ligand | Assay Type | Species | Tissue/System | Ki (nM) | IC50 (nM) | EC50 (nM) | A2 (nM) | Reference(s) |
| Serotonin Receptors | p-MPEA | Functional Assay | Rat | Stomach Fundus Strip | 7,940 | [1] | |||
| Trace Amine-Associated Receptor 1 (TAAR1) | p-MPEA | Functional Assay | Human | 5,980 (Partial Agonist) | [1] |
Table 1: Receptor and Transporter Binding and Functional Data for p-MPEA
Note: A higher A2 value indicates lower antagonist potency. EC50 represents the concentration for half-maximal effective response.
Metabolism by Monoamine Oxidase
p-MPEA is a substrate for monoamine oxidase (MAO), the primary enzyme responsible for the degradation of monoamine neurotransmitters.[1] Specifically, it is metabolized by MAO-B.[1] This rapid metabolism is thought to contribute to its overall in vivo activity and duration of action.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Receptor Binding Assays
-
Objective: To determine the affinity of p-MPEA for various monoamine receptors.
-
General Protocol:
-
Membrane Preparation: Homogenization of brain tissue (e.g., rat frontal cortex) or cultured cells expressing the receptor of interest, followed by centrifugation to isolate the membrane fraction containing the receptors.
-
Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (p-MPEA).
-
Separation: Rapid filtration of the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculation of the inhibition constant (Ki) from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Neurotransmitter Release Assays
-
Objective: To measure the ability of p-MPEA to evoke the release of monoamine neurotransmitters from neuronal preparations.
-
In Vitro Protocol (Synaptosomes):
-
Synaptosome Preparation: Isolation of synaptosomes (resealed nerve terminals) from brain tissue by differential centrifugation.
-
Loading: Incubation of synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT) to allow for its uptake into the vesicles.
-
Superfusion: Continuous superfusion of the loaded synaptosomes with a physiological buffer.
-
Stimulation: Introduction of p-MPEA into the superfusion buffer to induce neurotransmitter release.
-
Fraction Collection: Collection of the superfusate in timed fractions.
-
Quantification: Measurement of the radioactivity in each fraction to determine the amount of neurotransmitter released over time.
-
-
In Vivo Protocol (Microdialysis):
-
Probe Implantation: Stereotaxic implantation of a microdialysis probe into a specific brain region of an anesthetized animal.
-
Perfusion: Continuous perfusion of the probe with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Collection of the dialysate, which contains extracellular fluid from the surrounding brain tissue.
-
Drug Administration: Administration of p-MPEA (e.g., systemically or via reverse dialysis through the probe).
-
Analysis: Quantification of neurotransmitter levels in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the inhibitory potency of p-MPEA on MAO-A and MAO-B activity.
-
General Protocol:
-
Enzyme Source: Preparation of a source of MAO, such as mitochondrial fractions from liver or brain tissue.
-
Incubation: Incubation of the enzyme source with a specific substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B) in the presence of varying concentrations of the test inhibitor (p-MPEA).
-
Reaction Termination: Stopping the enzymatic reaction after a defined period.
-
Product Quantification: Measurement of the product of the enzymatic reaction (e.g., 4-hydroxyquinoline (B1666331) from kynuramine) using spectrophotometry or fluorometry.
-
Data Analysis: Calculation of the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: p-MPEA's primary mechanism of action on the serotonergic system.
Caption: p-MPEA-mediated activation of the TAAR1 signaling cascade.
Caption: A generalized workflow for in vivo microdialysis experiments.
Conclusion
Para-methoxyphenylethylamine exhibits a multifaceted neurochemical profile, primarily characterized by its ability to induce the release and inhibit the reuptake of serotonin, and to a lesser extent, norepinephrine. Its direct interaction with monoamine receptors appears to be of low affinity, with the notable exception of its partial agonist activity at the trace amine-associated receptor 1. The metabolism of p-MPEA by MAO-B is a key determinant of its in vivo pharmacokinetics.
The data and methodologies presented in this guide provide a foundational understanding of the neurochemical effects of p-MPEA. Further research is warranted to fully elucidate its receptor binding profile across a wider range of subtypes and to explore the functional consequences of its interaction with TAAR1 in greater detail. Such studies will be invaluable for a comprehensive assessment of its physiological and potential therapeutic roles.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Frontiers | Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers? [frontiersin.org]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine, a compound of interest in medicinal chemistry and related fields. The following sections outline various synthetic routes, present key data in a structured format, and offer step-by-step methodologies for the preparation of this compound.
Application Notes
2-(4-methoxyphenyl)-1-methylethylamine, also known as para-methoxyamphetamine (PMA), is a phenylisopropylamine derivative. Its synthesis is of interest to researchers exploring the structure-activity relationships of psychoactive compounds and developing new therapeutic agents. Several synthetic routes to this compound have been established, with the most common methods involving the reductive amination of a corresponding ketone or aldehyde. The choice of synthetic route can be influenced by factors such as the desired stereochemistry, available starting materials, and required purity of the final product.
The primary precursors for the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine are 4-methoxyphenylacetone (B17817) and 4'-methoxyacetophenone (B371526). The Leuckart reaction, a classic method for reductive amination, utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) to convert these ketones into the target amine.[1][2] Alternative reductive amination procedures may employ reducing agents like sodium cyanoborohydride in the presence of an ammonia (B1221849) source.[3] For the synthesis of enantiomerically pure forms of the amine, starting materials such as L- or D-tyrosine can be utilized, involving a multi-step process.[4]
Key Synthetic Approaches:
-
Reductive Amination of 4-methoxyphenylacetone (Leuckart Reaction): This is a widely cited method involving the reaction of 4-methoxyphenylacetone with ammonium formate at high temperatures.[1][5] The reaction proceeds via an N-formyl intermediate, which is subsequently hydrolyzed to yield the final amine.[5]
-
Reductive Amination of 4'-methoxyacetophenone: This method utilizes a different starting ketone and can be performed under milder conditions using reagents such as sodium cyanoborohydride and ammonium acetate (B1210297) in methanol (B129727).[3]
-
Synthesis from Tyrosine: This route allows for the preparation of optically active 2-(4-methoxyphenyl)-1-methylethylamine. The synthesis starts from either L- or D-tyrosine and involves a series of chemical transformations to build the desired molecule with a specific stereochemistry.[4]
-
Horner-Wadsworth-Emmons Synthesis: This approach begins with p-anisaldehyde and involves an olefination reaction followed by a Hoffmann degradation to yield the target amine.[6]
The selection of a particular method will depend on the specific research goals, such as the need for stereochemical control or the scale of the synthesis. The Leuckart reaction is a robust and high-yielding method, but the high temperatures required can lead to the formation of byproducts.[1][5] The use of sodium cyanoborohydride offers a milder alternative. The synthesis from tyrosine is more complex but is the method of choice for obtaining enantiomerically pure products.[4]
Data Presentation
The following tables summarize the quantitative data for the different synthesis protocols of 2-(4-methoxyphenyl)-1-methylethylamine.
Table 1: Summary of Synthesis Protocols and Yields
| Starting Material | Method | Key Reagents | Reported Yield | Reference |
| 4'-Methoxyacetophenone | Reductive Amination | Ammonium acetate, Sodium cyanoborohydride | Not explicitly stated, but product obtained | [3] |
| 4-Methoxyphenylacetone | Leuckart Reaction | Anhydrous ammonium formate | Not explicitly stated, but product obtained | [1] |
| L-Tyrosine | Multi-step synthesis | SOCl₂, Cbz-Cl, Tosyl chloride, NaI, Zn, Pd/C | 86% (for the hydrochloride salt from the precursor) | [4] |
| p-Anisaldehyde | Horner-Wadsworth-Emmons | Ethyl-(2-dimethoxyphosphinyl)-2-propanoate, NaOtBu, NaOH, SOCl₂, NH₄OH, Br₂, NaOH | 67% overall yield | [6] |
Table 2: Physicochemical and Spectroscopic Data for 2-(4-methoxyphenyl)-1-methylethylamine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO | [7] |
| Molecular Weight | 165.23 g/mol | [7] |
| Appearance | Colorless oil | [3] |
| Boiling Point | 104-106 °C at 1.07 kPa | [8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10 (d, J = 7.3 Hz, 2H), 6.84 (d, J = 7.1 Hz, 2H), 3.79 (s, 3H), 3.12 (dd, J = 12.4, 6.0 Hz, 1H), 2.66 (dd, J = 13.4, 5.2 Hz, 1H), 2.47 (dd, J = 13.1, 7.8 Hz, 1H), 1.11 (d, J = 7.6 Hz, 3H) | [7] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.06, 131.74, 130.14, 113.43, 55.22, 48.56, 45.71, 23.46 | [7] |
| IR (KBr, cm⁻¹) | 3294, 2958, 2923, 2847, 1610, 1512, 1458, 1246, 1220, 1025 | [7] |
| LC-MS (ESI) | m/z [M]⁺ 166.2 | [7] |
Experimental Protocols
Protocol 1: Reductive Amination of 4'-Methoxyacetophenone
This protocol is based on the reductive amination using sodium cyanoborohydride.[3]
Materials:
-
4'-Methoxyacetophenone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride
-
Hydrochloric acid (concentrated and 1:1 solution)
-
Ammonia solution (concentrated)
-
Sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Ice
Procedure:
-
Dissolve 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium acetate in 450 ml of methanol in a suitable reaction vessel.
-
With stirring at ambient temperature, add 13.5 g (0.21 mol) of sodium cyanoborohydride in batches.
-
Continue stirring the mixture for 20 hours.
-
After the reaction period, add ice to the mixture and acidify to a pH of 2 with a 1:1 solution of concentrated hydrochloric acid and water.
-
Extract the acidic solution with dichloromethane to remove any unreacted ketone.
-
Make the aqueous phase strongly alkaline by adding concentrated ammonia solution, ensuring the mixture is well-cooled.
-
Exhaustively extract the alkaline aqueous phase with dichloromethane.
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane/methanol (20:1).
-
The purified product is a colorless oil.
Protocol 2: Leuckart Reaction of 4-Methoxyphenylacetone
This protocol describes the synthesis via the Leuckart reaction.[1]
Materials:
-
4-Methoxyphenylacetone
-
Anhydrous ammonium formate
-
Concentrated Hydrochloric acid
-
Sodium hydroxide (B78521) solution (30%)
-
Methylene (B1212753) chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a two-necked round bottom flask equipped with a thermometer and a reflux condenser, combine 25 g (0.152 mol) of 4-methoxyphenylacetone and 64.8 g (0.9 mol) of anhydrous ammonium formate.
-
Heat the mixture to reflux at 185°C for 7 hours.
-
Cool the reaction mixture and add 80 mL of concentrated hydrochloric acid.
-
Continue to reflux the mixture for an additional 3 hours for hydrolysis of the intermediate.
-
After cooling, add 350 mL of water to the reaction mixture.
-
Carefully basify the solution with 30% sodium hydroxide solution until it is strongly alkaline.
-
Extract the basic mixture with methylene chloride (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude amine as a dark brown oil.
-
Further purification can be achieved by conversion to its sulfate salt or by distillation.
Mandatory Visualization
Caption: Synthetic routes to 2-(4-methoxyphenyl)-1-methylethylamine.
References
- 1. Leuckart synthesis impurities: PMA , Hive Serious Chemistry [chemistry.mdma.ch]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of Optically Active 4-Methoxyamphetamine from Tyrosine - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 8. CN103012170A - Preparation method of 4-methoxyphenethylamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 2-(4-methoxyphenyl)-1-methylethylamine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of crude 2-(4-methoxyphenyl)-1-methylethylamine, also known as para-methoxyamphetamine (PMA), using silica (B1680970) gel column chromatography. The described methodology is essential for obtaining a high-purity compound, which is critical for subsequent analytical studies, pharmacological testing, and drug development processes. This protocol includes procedures for Thin Layer Chromatography (TLC) for reaction monitoring and fraction analysis, as well as a comprehensive guide to the column chromatography purification itself. Additionally, troubleshooting and optimization strategies, such as the use of a mobile phase modifier to improve separation efficiency, are discussed.
Introduction
2-(4-methoxyphenyl)-1-methylethylamine (PMA) is a substituted amphetamine that has been a subject of interest in medicinal chemistry and pharmacology. The synthesis of PMA often results in a crude product containing unreacted starting materials, by-products, and other impurities. The presence of these impurities can significantly impact the accuracy of experimental results and the safety profile of the compound. Therefore, an effective purification method is paramount. Column chromatography is a widely used and effective technique for the purification of small organic molecules like PMA. This application note details a robust protocol for the purification of crude PMA using a silica gel stationary phase and a dichloromethane (B109758)/methanol (B129727) mobile phase.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. In this protocol, silica gel, a polar stationary phase, is utilized. The separation of PMA from less polar impurities is achieved by using a relatively non-polar mobile phase. Less polar compounds will have a weaker interaction with the silica gel and will elute from the column faster. More polar compounds, including the desired amine, will have stronger interactions and will elute later. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of dichloromethane to methanol to achieve optimal separation.
As a basic amine, 2-(4-methoxyphenyl)-1-methylethylamine can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. This can sometimes lead to peak tailing and reduced recovery. To mitigate these effects, a small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase to neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.
Experimental Protocols
Materials and Equipment
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Crude 2-(4-methoxyphenyl)-1-methylethylamine | Synthesis Grade | N/A |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Methanol (MeOH) | HPLC Grade | Standard Supplier |
| Triethylamine (TEA) | Reagent Grade | Standard Supplier |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier |
| Ninhydrin (B49086) Staining Solution | Reagent Grade | Standard Supplier |
| Iodine | Reagent Grade | Standard Supplier |
Table 2: Equipment
| Equipment | Description |
| Glass Chromatography Column | Appropriate size for the scale of purification |
| Separatory Funnel/Solvent Reservoir | For mobile phase addition |
| Fraction Collector or Test Tubes | For collecting eluted fractions |
| Rotary Evaporator | For solvent removal |
| TLC Developing Chamber | For TLC plate development |
| UV Lamp (254 nm) | For visualization of UV-active spots on TLC |
| Fume Hood | For safe handling of solvents |
Thin Layer Chromatography (TLC) Analysis of Crude Material
Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal mobile phase for separation.
-
Sample Preparation: Dissolve a small amount of the crude 2-(4-methoxyphenyl)-1-methylethylamine in a minimal amount of dichloromethane.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude material onto the baseline of a TLC plate.
-
Eluent Selection: Prepare a series of developing solvents with varying polarities. A good starting point is the eluent system intended for the column, for instance, dichloromethane/methanol (20:1, v/v)[1]. For basic amines, a recommended TLC solvent system is a mixture of 1,4-dioxane, methanol, chloroform, and 25% aqueous ammonia (B1221849) (6:2:2:1, v/v/v/v)[1].
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Additionally, stain the plate with ninhydrin (for primary amines) or iodine vapor to visualize all amine-containing compounds.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot. The ideal eluent for column chromatography should provide an Rf value of approximately 0.2-0.4 for the target compound.
Table 3: TLC Data (Example)
| Compound | Mobile Phase (DCM:MeOH, 20:1) | Rf Value (Approx.) | Visualization |
| Impurity 1 (Less Polar) | DCM:MeOH (20:1) | 0.7 | UV, Iodine |
| 2-(4-methoxyphenyl)-1-methylethylamine | DCM:MeOH (20:1) | 0.3 | UV, Iodine, Ninhydrin |
| Impurity 2 (More Polar) | DCM:MeOH (20:1) | 0.1 | UV, Iodine |
Column Chromatography Purification Protocol
This protocol is based on a documented purification method for crude 2-(4-methoxyphenyl)-1-methylethylamine[1].
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position inside a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., dichloromethane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 2-(4-methoxyphenyl)-1-methylethylamine in a minimal amount of dichloromethane.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the silica.
-
-
Elution:
-
Carefully add the mobile phase (dichloromethane:methanol, 20:1, v/v) to the top of the column, taking care not to disturb the silica bed[1].
-
Begin collecting fractions in test tubes or using a fraction collector.
-
Continuously monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it using the previously determined TLC solvent system.
-
Identify the fractions containing the pure 2-(4-methoxyphenyl)-1-methylethylamine.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a colorless oil[1].
-
Troubleshooting and Optimization
For basic amines like 2-(4-methoxyphenyl)-1-methylethylamine, interaction with the acidic silica gel can be problematic. If peak tailing or low recovery is observed, the addition of a competing base to the mobile phase is recommended.
-
Mobile Phase Modification: Add 0.5-1% triethylamine (TEA) to the dichloromethane/methanol mobile phase. This will help to neutralize the acidic silanol groups on the silica gel, leading to sharper peaks and improved recovery of the amine.
Data Presentation
Table 4: Expected Purification Outcome
| Parameter | Crude Material | Purified Product |
| Appearance | Yellow to brown oil | Colorless oil[1] |
| Purity (by HPLC/GC-MS) | Variable (Typically 80-95%) | >98% |
| Yield | N/A | Typically 70-90% (dependent on crude purity) |
Note: The purity and yield are target values and may vary depending on the quality of the crude material and the precise execution of the chromatographic separation.
Visualization of Experimental Workflow
Caption: Workflow for the column chromatography purification of crude 2-(4-methoxyphenyl)-1-methylethylamine.
References
Application of 3-Methoxyphenylethylamine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyphenylethylamine (3-MPEA) is a substituted phenethylamine (B48288) that has garnered interest in neuroscience research due to its interaction with specific neuroreceptors. As a structural analog of trace amines and classic monoamine neurotransmitters, 3-MPEA serves as a valuable chemical tool for investigating receptor pharmacology and downstream signaling pathways. Its primary known target is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) involved in the modulation of monoaminergic systems.[1] This document provides detailed application notes and experimental protocols for the use of 3-MPEA in neuroscience research.
Physicochemical Properties and Receptor Affinity
3-MPEA's biological activity is dictated by its chemical structure, which allows it to interact with specific receptor binding pockets. Its primary pharmacological characteristic is its activity as a partial agonist at the human TAAR1.[1] In contrast, it exhibits very low affinity for serotonin (B10506) receptors, indicating a degree of selectivity that is advantageous for targeted studies.[1]
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of 3-MPEA at human TAAR1 and its affinity for serotonin receptors.
| Receptor Target | Parameter | Value (nM) | Efficacy (Emax) | Reference |
| Human TAAR1 | EC50 | 1,444 | 73% (Partial Agonist) | [1] |
| Rat Stomach Fundus Serotonin Receptors | A2 | 1,290 | Not Applicable | [1] |
Key Applications in Neuroscience Research
-
Probing TAAR1 Function: Given its partial agonist activity at TAAR1, 3-MPEA can be utilized to selectively activate this receptor and study its downstream signaling cascades and physiological effects. This is particularly relevant for understanding the role of TAAR1 in modulating dopamine (B1211576), serotonin, and norepinephrine (B1679862) neurotransmission.
-
Structure-Activity Relationship (SAR) Studies: As a methoxy-substituted phenethylamine, 3-MPEA is a useful compound in SAR studies to understand how specific chemical modifications on the phenethylamine backbone influence receptor affinity and efficacy at TAAR1 and other related receptors.
-
Investigating Neurotransmitter Release: Through its action on TAAR1, which is known to influence monoamine transporters, 3-MPEA can be used to study the mechanisms of neurotransmitter release and reuptake.[2]
-
Development of Novel Therapeutics: While 3-MPEA itself is a low-potency partial agonist, its chemical scaffold can serve as a starting point for the development of more potent and selective TAAR1 modulators for potential therapeutic applications in psychiatric and neurological disorders.
Experimental Protocols
Protocol 1: In Vitro TAAR1 Activation Assay using cAMP Measurement
This protocol describes a cell-based assay to determine the functional potency (EC50) and efficacy (Emax) of 3-MPEA at the human TAAR1 receptor by measuring the accumulation of cyclic AMP (cAMP), a key second messenger in TAAR1 signaling which is primarily Gs-coupled.
Materials:
-
HEK293 cells stably expressing human TAAR1 (hTAAR1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-Methoxyphenylethylamine (3-MPEA) hydrochloride
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
96-well white opaque cell culture plates
Procedure:
-
Cell Culture: Culture hTAAR1-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well white opaque plates at a density of 10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 3-MPEA in sterile water or DMSO. Perform serial dilutions in assay buffer (e.g., HBSS with 1 mM IBMX) to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of assay buffer. c. Add 50 µL of the various concentrations of 3-MPEA or control compounds (forskolin for positive control, buffer for baseline) to the respective wells. d. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: a. Plot the cAMP concentration against the logarithm of the 3-MPEA concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values. The Emax of 3-MPEA should be compared to that of a full agonist to confirm its partial agonist nature.
DOT Script for Experimental Workflow:
References
- 1. Determination of 3-methoxytyramine in rat brain by HPLC with electrochemical detection and its correlation with dopamine function after administration of a monoamine oxidase inhibitor and L-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methoxyphenylethylamine as a Precursor in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenylethylamine, particularly its isomers such as 4-methoxyphenylethylamine, serves as a crucial starting material in the synthesis of a diverse range of pharmacologically active compounds. Its structural backbone is a key component in the assembly of isoquinoline (B145761) alkaloids, a class of natural products and synthetic analogues renowned for their therapeutic properties. This document provides detailed application notes and experimental protocols for the use of 4-methoxyphenylethylamine as a precursor in the development of pharmaceuticals, with a focus on the synthesis of isoquinoline derivatives and their biological activities.
The primary synthetic pathways highlighted are the Bischler-Napieralski and Pictet-Spengler reactions, which are fundamental for constructing the isoquinoline core. These reactions allow for the introduction of various substituents, leading to a wide array of derivatives with activities ranging from vasodilation to anticancer effects.
Key Synthetic Pathways
Two of the most powerful methods for constructing the isoquinoline scaffold from this compound precursors are the Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction
This reaction involves the intramolecular cyclization of a β-arylethylamide, which is typically formed by acylating a this compound. The cyclization is promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline (B110456). This intermediate can then be oxidized to the corresponding aromatic isoquinoline. The reaction is particularly effective with electron-rich aromatic rings, such as those containing methoxy (B1213986) groups.[1][2][3]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[4][5][6] This method is of great importance in the synthesis of numerous alkaloids and pharmaceuticals. The reaction can proceed under mild conditions, especially when the aromatic ring is activated by electron-donating groups like a methoxy substituent.
Application 1: Synthesis of Vasodilators (Papaverine Analogue)
One of the most notable pharmaceuticals derived from a this compound precursor is papaverine (B1678415), a potent vasodilator.[7] The synthesis of papaverine and its analogues showcases the utility of the Bischler-Napieralski reaction.
Signaling Pathway of Papaverine
Papaverine functions as a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in the relaxation of smooth muscles, particularly in blood vessels, leading to vasodilation.[8][9][10]
Experimental Protocols
Workflow for Papaverine Analogue Synthesis:
Protocol 1: Synthesis of N-(2-(4-methoxyphenyl)ethyl)-3,4-dimethoxybenzamide (Amidation)
-
Reagents and Materials:
-
4-Methoxyphenylethylamine
-
3,4-Dimethoxybenzoyl chloride
-
Triethylamine (B128534) (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 4-methoxyphenylethylamine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.05 eq) in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Bischler-Napieralski Cyclization
-
Reagents and Materials:
-
N-(2-(4-methoxyphenyl)ethyl)-3,4-dimethoxybenzamide
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (B52724) or toluene (B28343) (anhydrous)
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve the amide from Protocol 1 (1.0 eq) in anhydrous acetonitrile or toluene.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) to the solution at room temperature.
-
Heat the mixture to reflux (80-110 °C) and maintain for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic by the addition of a concentrated ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 3,4-dihydroisoquinoline derivative by column chromatography.
-
Application 2: Synthesis of Anticancer Agents
Derivatives of this compound have also shown promise as anticancer agents. The isoquinoline core can be functionalized to create compounds that exhibit cytotoxicity against various cancer cell lines.
Quantitative Data: Cytotoxicity of Isoquinoline Derivatives
The following table summarizes the in vitro anticancer activity of a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which share a structural relationship with products from the Pictet-Spengler reaction.
| Compound | GI₅₀ (nM) vs. A549 (Lung) | GI₅₀ (nM) vs. KB (Nasopharynx) | GI₅₀ (nM) vs. KBvin (Drug-Resistant) | GI₅₀ (nM) vs. DU145 (Prostate) |
| 6d | 1.5 | 1.7 | 1.5 | 1.6 |
| 5f | 11 | 18 | 190 | 11 |
| 6b | 19 | 16 | 18 | 17 |
| 6c | 21 | 16 | 16 | 15 |
| 6e | 19 | 17 | 17 | 16 |
| Paclitaxel | 2.1 | 1.9 | 280 | 2.0 |
Data extracted from a study on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives.[11]
Experimental Protocols
Workflow for Tetrahydroisoquinoline Synthesis (Pictet-Spengler):
Protocol 3: Pictet-Spengler Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
-
Reagents and Materials:
-
4-Methoxyphenylethylamine
-
Paraformaldehyde
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Methanol (B129727) or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stirring bar
-
-
Procedure:
-
Dissolve 4-methoxyphenylethylamine (1.0 eq) in methanol in a round-bottom flask.
-
Add paraformaldehyde (1.1 eq) to the solution.
-
Add the acid catalyst (e.g., concentrated HCl, a few drops, or TFA, 1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na₂CO₃ solution) to a pH of 9-10.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure to obtain the pure tetrahydroisoquinoline.
-
Conclusion
This compound is a versatile and valuable precursor in pharmaceutical development, providing access to a wide range of isoquinoline-based compounds. The Bischler-Napieralski and Pictet-Spengler reactions are robust and reliable methods for the synthesis of these key heterocyclic scaffolds. The resulting derivatives have demonstrated significant potential in various therapeutic areas, including as vasodilators and anticancer agents. The protocols and data presented herein serve as a guide for researchers in the exploration and development of new pharmaceuticals based on the this compound core structure.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 7. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Papaverine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide, a derivative of valproic acid. The synthesis involves a two-step process commencing with the conversion of 2-propylpentanoic acid (valproic acid) to its acyl chloride derivative, followed by an amide coupling reaction with 2-(3-methoxyphenyl)ethan-1-amine. This protocol includes a comprehensive list of materials and reagents, detailed experimental procedures, and methods for purification and characterization of the final product. All quantitative data are summarized in tabular format for clarity and ease of reference. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the synthetic sequence.
Introduction
N-(3-Methoxyphenethyl)-2-propylpentanamide is a compound of interest in medicinal chemistry, combining the structural features of valproic acid, a well-established anticonvulsant and mood stabilizer, with a substituted phenylethylamine moiety.[1] The methoxy (B1213986) group on the phenyl ring is a common feature in drug candidates, often introduced to improve pharmacokinetic and pharmacodynamic properties.[1] The amide linkage is a fundamental functional group present in a significant percentage of pharmaceutical compounds.[2]
The synthesis of amides is a cornerstone of organic and medicinal chemistry. While direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt, several strategies exist to facilitate this transformation.[3][4] A common and effective method involves the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride. This activated intermediate readily reacts with an amine to form the desired amide bond.[1] This protocol details such a procedure for the synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide.
Reaction Scheme
The overall synthesis is depicted in the following scheme:
Step 1: Formation of 2-Propylpentanoyl Chloride
Step 2: Amide Formation
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Propylpentanoic Acid (Valproic Acid) | 144.21 | ≥98% | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | 118.97 | ≥99% | Sigma-Aldrich |
| 2-(3-Methoxyphenyl)ethan-1-amine | 151.21 | ≥98% | Sigma-Aldrich |
| Triethylamine (B128534) (Et₃N) | 101.19 | ≥99% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Reagent | Fisher Scientific |
| Magnesium Sulfate (B86663) (MgSO₄) | 120.37 | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | 36.46 | 1 M solution | Fisher Scientific |
| Hexane (B92381) | 86.18 | ACS Reagent | Fisher Scientific |
| Ethyl Acetate (B1210297) | 88.11 | ACS Reagent | Fisher Scientific |
Step-by-Step Synthesis
Step 1: Synthesis of 2-Propylpentanoyl Chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-propylpentanoic acid (5.0 g, 34.7 mmol).
-
Under a fume hood, slowly add thionyl chloride (3.8 mL, 52.0 mmol, 1.5 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-propylpentanoyl chloride is a colorless to pale yellow liquid and is used in the next step without further purification.
Step 2: Synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide
-
In a 250 mL round-bottom flask, dissolve 3-methoxyphenylethylamine (5.24 g, 34.7 mmol, 1.0 eq) in anhydrous dichloromethane (100 mL).[1]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of the crude 2-propylpentanoyl chloride (from Step 1) in 20 mL of anhydrous dichloromethane to the cooled amine solution over 15 minutes.[1]
-
After the addition is complete, add triethylamine (5.8 mL, 41.6 mmol, 1.2 eq) dropwise to the reaction mixture to neutralize the hydrochloric acid byproduct.[1]
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
Work-up and Purification
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-(3-Methoxyphenethyl)-2-propylpentanamide as a white solid or viscous oil.
Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Ratio |
| 2-Propylpentanoic Acid | 144.21 | 5.0 | 34.7 | 1.0 |
| Thionyl Chloride | 118.97 | 6.19 (3.8 mL) | 52.0 | 1.5 |
| 3-Methoxyphenylethylamine | 151.21 | 5.24 | 34.7 | 1.0 |
| Triethylamine | 101.19 | 4.21 (5.8 mL) | 41.6 | 1.2 |
| Product | 277.42 | - | - | Theoretical Yield: 9.62 g |
Visualized Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 4. organic chemistry - Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for the Quantification of Methoxyphenylethylamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methoxyphenylethylamine (MPEA) in various biological matrices. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and specificity for the detection and quantification of MPEA.
Introduction to this compound
This compound is a phenethylamine (B48288) derivative with various positional isomers (e.g., 2-MPEA, 3-MPEA, and 4-MPEA), each potentially exhibiting distinct pharmacological properties. 4-Methoxyphenylethylamine (4-MPEA), also known as O-methyltyramine, occurs naturally in some plants, such as peyote cacti, and has been identified in human urine.[1] Its mechanism of action involves the release of serotonin (B10506) and norepinephrine, weak inhibition of dopamine (B1211576) reuptake, and partial agonism of the trace amine-associated receptor 1 (TAAR1).[1] MPEA is metabolized by monoamine oxidase B (MAO-B).[1] Given its psychoactive potential and presence in biological systems, robust and validated analytical methods are crucial for its accurate quantification.
Analytical Methods Overview
The quantification of MPEA in complex biological matrices such as plasma, urine, and brain tissue necessitates highly selective and sensitive analytical techniques. GC-MS and LC-MS/MS are the methods of choice for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent chromatographic separation and mass analysis. Derivatization is often required to improve the volatility and thermal stability of MPEA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Known for its high sensitivity and specificity, LC-MS/MS is well-suited for analyzing MPEA in plasma and other biological fluids, often with simpler sample preparation compared to GC-MS.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of MPEA and related compounds using GC-MS and LC-MS/MS. These values can serve as a reference for method development and validation.
Table 1: GC-MS Quantitative Parameters
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Urine | 50 ng/mL | [1] |
| Limit of Quantification (LOQ) | Urine | Typically 3-5 times the LOD | [1] |
| Linearity Range | Urine | Not explicitly stated; HPLC methods show linearity in the µg/mL range. | [1] |
| Precision (%RSD) | Urine | Not explicitly stated for GC-MS. | [1] |
Table 2: LC-MS/MS Quantitative Parameters
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Plasma | 3.8 ng/mL | [1] |
| Limit of Quantification (LOQ) | Plasma | 10 ng/mL | |
| Linearity Range | Plasma | 10-250 ng/mL | |
| Intraday Precision (%RSD) | Plasma | 2.5-5.8% | [1] |
| Interday Precision (%RSD) | Plasma | 10.8-16.2% | [1] |
| Extraction Recovery | Plasma | >97.10% |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by GC-MS
This protocol details a liquid-liquid extraction (LLE) method followed by derivatization and GC-MS analysis, adapted from procedures for similar analytes.[1]
4.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 5 mL of urine into a 15 mL screw-capped glass tube.
-
Add an appropriate internal standard (e.g., a deuterated analog of MPEA).
-
Adjust the pH of the urine to approximately 14 by adding 5M NaOH.
-
Add 5 mL of tert-butylmethyl ether.
-
Vortex the tube for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4.1.2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile (B52724).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
4.1.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 5890 or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 85°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for MPEA-TMS derivative and the internal standard.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a protein precipitation method for sample cleanup followed by LC-MS/MS analysis.
4.2.1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled MPEA).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
4.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Initial: 5% B.
-
0.5 min: 5% B.
-
5.0 min: 95% B.
-
6.0 min: 95% B.
-
6.1 min: 5% B.
-
8.0 min: 5% B.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for MPEA and the internal standard should be optimized by infusing standard solutions.
-
Visualizations
Experimental Workflows
Signaling Pathway of 4-Methoxyphenylethylamine
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methoxyphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyphenylethylamine (MPEA) is a phenethylamine (B48288) derivative with potential applications and interest in various fields of research and drug development. Accurate and reliable quantification of MPEA in different matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and metabolic monitoring. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of phenylethylamine-type compounds and offers a robust framework for sensitive and selective quantification.[1][2][3]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed for the cleanup and concentration of this compound from biological matrices such as plasma or urine, which helps in removing potential interferences and enhancing the sensitivity of the method.[3][4]
Materials:
-
Hydrophilic-Lipophilic Balance (HLB) SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS): A structurally similar compound, such as a deuterated analog of MPEA or another phenylethylamine derivative not present in the sample.
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard and vortex to mix.
-
Cartridge Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Analyte Elution: Elute the MPEA and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[3][5]
HPLC System and Chromatographic Conditions
The analysis is performed on a reverse-phase HPLC system. The following conditions are a robust starting point and may be optimized for specific instruments and applications.[6][7][8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Preparation of Standards and Quality Control Samples
Stock Solution:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 10 ng/mL to 1000 ng/mL.
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 30 ng/mL, 300 ng/mL, and 800 ng/mL) from a separate stock solution to ensure the accuracy and precision of the method.
Data Presentation: Method Validation Summary
The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9][10] The following tables summarize the expected quantitative performance data from a method validation.
Table 1: Linearity and Range
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| this compound | 10 - 1000 | > 0.999 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
|---|---|---|---|---|
| Low | 30 | < 5% | < 5% | 95 - 105 |
| Medium | 300 | < 5% | < 5% | 95 - 105 |
| High | 800 | < 5% | < 5% | 95 - 105 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
|---|---|
| Limit of Detection (LOD) | 3 |
| Limit of Quantification (LOQ)| 10 |
Table 4: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
|---|---|---|
| Low | 30 | > 90% |
| Medium | 300 | > 90% |
| High | 800 | > 90% |
Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Schematic of the HPLC system components.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC. The methodology, including solid-phase extraction for sample preparation and reverse-phase chromatographic separation, is designed to be robust and reliable. Adherence to this protocol and proper method validation will ensure the generation of accurate and reproducible data for a variety of research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tpcj.org [tpcj.org]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Identification and Quantification of Methoxyphenylethylamines using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of methoxyphenylethylamine (MPEA) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Methoxyphenylethylamines are a class of phenethylamine (B48288) derivatives with various pharmacological activities, making their accurate detection crucial in research, forensic toxicology, and pharmaceutical development. The described methodology involves sample extraction, chemical derivatization to improve chromatographic performance, and subsequent analysis by GC-MS. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for the successful analysis of these compounds.
Introduction
Phenethylamines are a broad class of compounds known for their psychoactive properties, with many being regulated substances.[1][2] The addition of a methoxy (B1213986) group to the phenylethylamine backbone can significantly alter its pharmacological effects. Due to the structural similarities among isomers and their potential for abuse, sensitive and specific analytical methods are required for their unambiguous identification and quantification.[3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass spectral identification.[4] However, the analysis of phenethylamines by GC-MS can be challenging due to their polar nature, which can lead to poor peak shape and adsorption onto the chromatographic system.[1][2] Chemical derivatization is often employed to improve their volatility and thermal stability, leading to better chromatographic performance.[1][5] This application note details a robust GC-MS method for the analysis of methoxyphenylethylamines following derivatization.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of phenethylamine derivatives from biological matrices such as urine or plasma.[4][6]
Materials:
-
Urine or plasma samples
-
Internal Standard (IS) working solution (e.g., a deuterated analog of the target analyte)
-
5.0 N Sodium Hydroxide (NaOH)
-
Hexane (B92381) or n-chlorobutane[4][6]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Transfer 1 to 5 mL of the biological sample (e.g., urine) into a glass test tube.[4]
-
Add a known amount of the internal standard to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Alkalinize the sample by adding 500 µL of 5.0 N aqueous NaOH.[4]
-
Add 750 µL of hexane and vortex for 15 seconds.[4]
-
Centrifuge the mixture for 5 minutes at approximately 1650 x g.[4]
-
Carefully transfer the upper organic layer (hexane) to a clean glass test tube.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.[4]
-
The dried residue is now ready for derivatization.
Derivatization
Derivatization is a critical step to improve the chromatographic behavior of polar analytes like methoxyphenylethylamines.[1][2] Trifluoroacetic anhydride (B1165640) (TFA) or similar fluorinated anhydrides are commonly used.[1][5]
Materials:
-
Dried sample extract
-
Trifluoroacetic anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA)[1][2]
-
Ethyl acetate (B1210297)
-
Heating block or water bath
Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride.[5]
-
Cap the vial and heat at 55-60°C for 15-30 minutes.[5]
-
After cooling to room temperature, carefully evaporate the reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 50-100 µL of ethyl acetate for GC-MS analysis.[4][5]
An alternative on-column derivatization can also be performed using an autosampler equipped with a two-step injection function, which automates the derivatization process and reduces sample preparation time.[1][2]
GC-MS Analysis
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer is used. The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used.
GC Conditions:
-
Column: DB-1ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative data for this compound isomers should be compiled for clear comparison. The following tables provide a template for presenting such data.
Table 1: Chromatographic and Mass Spectral Data for Derivatized this compound Isomers
| Compound (TFA derivative) | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Methoxyphenylethylamine-TFA | Typical RT | [M]+ | List of characteristic ions |
| 3-Methoxyphenylethylamine-TFA | Typical RT | [M]+ | List of characteristic ions |
| 4-Methoxyphenylethylamine-TFA | Typical RT | [M]+ | List of characteristic ions |
Note: The exact retention times and mass spectra will depend on the specific isomer and the derivatizing agent used. The fragmentation patterns of regioisomeric dimethoxyphenethylamines after derivatization can be very similar, making chromatographic separation crucial for identification.[7]
Table 2: Method Validation Parameters for Quantitative Analysis
| Parameter | Result |
| Linearity Range (ng/mL) | 50 - 2000[8] |
| Correlation Coefficient (r²) | > 0.995[8] |
| Limit of Detection (LOD) (ng/mL) | To be determined experimentally |
| Limit of Quantification (LOQ) (ng/mL) | To be determined experimentally |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Visualizations
The following diagrams illustrate the key workflows and relationships in the GC-MS analysis of methoxyphenylethylamines.
Caption: Experimental workflow for GC-MS analysis of methoxyphenylethylamines.
Caption: Logical relationship for analyte identification and quantification by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the identification and quantification of methoxyphenylethylamines in various matrices. Proper sample preparation and derivatization are essential for achieving accurate and reproducible results. The presented protocols and data tables serve as a comprehensive guide for researchers and scientists working with these compounds, enabling them to develop and validate their own analytical methods.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. marshall.edu [marshall.edu]
- 4. scispace.com [scispace.com]
- 5. bibliography.maps.org [bibliography.maps.org]
- 6. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Protocol for the Pictet-Spengler cyclization using 4-methoxyphenylethylamine.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pictet-Spengler reaction is a fundamental and widely utilized method in synthetic organic chemistry for the construction of tetrahydroisoquinoline and β-carboline scaffolds, which are core structures in numerous natural products and pharmacologically active molecules. This document provides a detailed protocol for the Pictet-Spengler cyclization of 4-methoxyphenylethylamine with formaldehyde (B43269) to synthesize 7-methoxy-1,2,3,4-tetrahydroisoquinoline (B1297395). The presence of the electron-donating methoxy (B1213986) group on the aromatic ring facilitates this reaction. This protocol includes information on reagents, equipment, a step-by-step experimental procedure, and methods for purification and characterization of the product. Additionally, a summary of reaction conditions from various studies is presented in a tabular format for easy comparison, and a graphical representation of the experimental workflow is provided.
Introduction
The Pictet-Spengler reaction, first reported by Amé Pictet and Theodor Spengler in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline or a related heterocyclic system.[1][2] The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. The subsequent intramolecular attack of the electron-rich aromatic ring onto the iminium ion, followed by deprotonation, yields the final cyclized product. The reactivity of the aromatic ring is a crucial factor, with electron-donating substituents significantly enhancing the rate and yield of the reaction.[3] For this reason, substrates like 4-methoxyphenylethylamine are excellent candidates for this transformation. The resulting 7-methoxy-1,2,3,4-tetrahydroisoquinoline is a valuable building block in medicinal chemistry.
Data Presentation
The following table summarizes various conditions and reported yields for the Pictet-Spengler reaction of phenylethylamines with aldehydes. While specific data for the reaction of 4-methoxyphenylethylamine with formaldehyde is not extensively tabulated in the literature, the presented data for analogous substrates provides a strong basis for experimental design and optimization.
| Amine Substrate | Aldehyde/Equivalent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | Trifluoroacetic acid (TFA) | - | Microwave (100W) | 15 min | 98 | [4] |
| Tryptamine | Paraldehyde | Dilute H₂SO₄ | Water | Not specified | Not specified | Not specified | [5] |
| N-Benzyl tryptophan methyl ester | Various aldehydes | Not specified | Not specified | Not specified | Not specified | >70 | [5] |
| Dopamine | Various aldehydes | Boron trifluoride | Not specified | Not specified | Not specified | 36-86 | [5] |
| N-protected tryptamines | Various aldehydes | Diaryliodonium salt (0.5 mol%) | Not specified | Not specified | Not specified | up to 98 | [6] |
Experimental Workflow
Caption: A generalized workflow for the Pictet-Spengler synthesis of 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol
Materials:
-
4-Methoxyphenylethylamine
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Methanol (B129727) or other suitable solvent
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenylethylamine (1 equivalent) in a suitable solvent such as methanol.
-
Addition of Aldehyde: To the stirred solution, add formaldehyde (1.1 to 1.5 equivalents) as a 37% aqueous solution or as paraformaldehyde.
-
Acid Catalysis: Cool the reaction mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated HCl or TFA) dropwise. The amount of acid can vary, but typically a catalytic amount to a few equivalents is used.
-
Reaction: Allow the reaction mixture to stir at room temperature or heat to reflux. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic work-up is performed, the product can be precipitated as its hydrochloride salt. Alternatively, neutralize the reaction mixture by the slow addition of a base such as a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is basic (pH 8-9).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system.
-
Characterization: The structure and purity of the final product, 7-methoxy-1,2,3,4-tetrahydroisoquinoline, should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Signaling Pathways and Logical Relationships
The mechanism of the Pictet-Spengler reaction is a well-established pathway in organic chemistry.
Caption: The reaction mechanism of the Pictet-Spengler cyclization.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. The Pictet-Spengler Reaction [ebrary.net]
- 6. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Tetrahydroisoquinoline Alkaloids Using Methoxyphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the synthesis of tetrahydroisoquinoline alkaloids, a significant class of compounds with diverse pharmacological activities. The synthetic routes described herein utilize methoxyphenylethylamine derivatives as key starting materials, focusing on two classical and robust methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The resulting alkaloids, such as Salsolidine and Laudanosine, are of great interest in medicinal chemistry and drug development.
Introduction to Tetrahydroisoquinoline Alkaloids
Tetrahydroisoquinolines (THIQs) are a large and structurally diverse family of alkaloids found in numerous plant species. The core THIQ scaffold is a recurring motif in a wide array of natural products that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The synthetic accessibility of the THIQ nucleus has made it an attractive target for organic and medicinal chemists.
This document outlines the synthesis of two representative THIQ alkaloids, Salsolidine and Laudanosine, starting from appropriately substituted methoxyphenylethylamines.
Synthesis of Salsolidine via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful and widely used method for the construction of the tetrahydroisoquinoline ring system. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.
Experimental Protocol: Synthesis of (±)-Salsolidine
This protocol details the synthesis of (±)-Salsolidine from 3,4-dithis compound and acetaldehyde (B116499).
Materials:
-
3,4-Dithis compound
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (10 M)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dithis compound (1 equivalent) in dilute hydrochloric acid.
-
Addition of Acetaldehyde: To the stirred solution, add acetaldehyde (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, neutralize the mixture with a 10 M sodium hydroxide solution until a basic pH is achieved.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Salsolidine can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,4-Dithis compound |
| Reagent | Acetaldehyde |
| Catalyst | Hydrochloric Acid |
| Solvent | Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Typical Yield | 75-85% |
Diagram of the Pictet-Spengler Reaction Workflow:
Caption: Workflow for the synthesis of (±)-Salsolidine via the Pictet-Spengler reaction.
Synthesis of Laudanosine via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another cornerstone in the synthesis of isoquinoline (B145761) alkaloids. This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate can then be reduced to the corresponding tetrahydroisoquinoline.[1][2][3][4]
Experimental Protocol: Synthesis of (±)-Laudanosine
This protocol outlines a representative synthesis of (±)-Laudanosine starting from N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Materials:
-
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Amide Formation (Precursor Synthesis): The starting amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, is prepared by reacting 3,4-dithis compound with 3,4-dimethoxyphenylacetyl chloride.
-
Cyclization (Bischler-Napieralski): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amide (1 equivalent) in anhydrous toluene. Add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C. After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Work-up of Dihydroisoquinoline: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution and extract with toluene. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.
-
Reduction to Tetrahydroisoquinoline: Dissolve the crude intermediate in methanol. Cool the solution to 0 °C and add sodium borohydride (2 equivalents) portion-wise. Stir the reaction mixture at room temperature for 4 hours.
-
Final Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude (±)-Laudanosine by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide |
| Cyclizing Agent | Phosphorus oxychloride (POCl₃) |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent (Cyclization) | Toluene |
| Solvent (Reduction) | Methanol |
| Reaction Temperature | Reflux (Cyclization), 0 °C to RT (Reduction) |
| Typical Overall Yield | 60-70% |
Diagram of the Bischler-Napieralski Reaction Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyphenylethylamine
Welcome to the technical support center for the synthesis of 4-methoxyphenylethylamine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 4-methoxyphenylethylamine?
A1: The most frequently employed methods include:
-
Reductive Amination of 4-methoxyphenylacetone (B17817): This can be achieved through various protocols, including the Leuckart reaction, catalytic hydrogenation, or using hydride reducing agents.
-
Reduction of 4-methoxy-β-nitrostyrene: This intermediate is typically synthesized from 4-methoxybenzaldehyde (B44291) and nitromethane (B149229) via a Henry condensation. The subsequent reduction of the nitro group yields the target amine.[1]
-
The Gabriel Synthesis Pathway: This route involves the use of potassium phthalimide (B116566) to introduce the amine group, which prevents over-alkylation, a common side reaction.[2][3]
-
Multi-step Synthesis from Anisole: This involves the formation of 4-methoxyphenylethanol via a Grignard reaction, which is then converted to the tosylate and subsequently the amine.[2]
Q2: I am getting a low yield in my reductive amination of 4-methoxyphenylacetone. What are the likely causes?
A2: Low yields in reductive amination can stem from several factors. Key areas to investigate are incomplete imine formation, the choice and quality of the reducing agent, and suboptimal reaction conditions. Incomplete imine formation is a common issue; this equilibrium can be shifted towards the imine by removing water, for instance, through azeotropic distillation or by using dehydrating agents like molecular sieves. The choice of reducing agent is also critical. A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) might prematurely reduce the starting ketone, leading to lower yields of the desired amine.
Q3: How can I minimize the formation of secondary or tertiary amines as byproducts?
A3: Over-alkylation is a common side reaction when the newly formed primary amine is more nucleophilic than the ammonia (B1221849) source and reacts further with the ketone. To suppress this, you can use a large excess of the ammonia source. Alternatively, the Gabriel synthesis is specifically designed to avoid over-alkylation by using phthalimide as a protected form of ammonia.[4][5]
Q4: My Zn/HCl reduction of 4-methoxy-β-nitrostyrene is sluggish and gives a poor yield. What can I do?
A4: The activity of the zinc powder is crucial. Activating the zinc, for example with hydrochloric acid prior to the reaction, can significantly improve reaction rates and yields.[1] Temperature control is also critical; the reaction is exothermic, and maintaining a low temperature (e.g., <10°C) is often necessary to prevent side reactions.[6] The rate of addition of the zinc and the concentration of the acid are also key parameters to optimize.[7][8]
Q5: I am having difficulty with the work-up and purification of the final product. What are the best practices?
A5: 4-methoxyphenylethylamine is a basic compound. A standard acid-base extraction is the most effective way to isolate it from non-basic impurities. The crude reaction mixture can be dissolved in a non-polar organic solvent and extracted with an aqueous acid (e.g., HCl). The aqueous layer, now containing the protonated amine, is then washed with an organic solvent to remove any remaining neutral or acidic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted into a fresh portion of organic solvent. Vacuum distillation is an excellent final step for purification.
Troubleshooting Guides
Route 1: Reductive Amination of 4-Methoxyphenylacetone (e.g., Leuckart Reaction)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature.[9] 2. Poor quality reagents: Degradation of starting materials. 3. Suboptimal Reagent Ratio: Incorrect stoichiometry of amine source or reducing agent. | 1. Optimize reaction conditions: Increase reaction time or temperature (typical for Leuckart is >160°C). Monitor reaction progress using TLC or GC. 2. Use fresh reagents: Ensure the purity of 4-methoxyphenylacetone and the amine source (e.g., ammonium (B1175870) formate). 3. Adjust stoichiometry: Use a large excess of the amine source (ammonium formate (B1220265) or formamide) in the Leuckart reaction to drive the equilibrium.[10] |
| Formation of Side Products | 1. N-formylated byproduct: Incomplete hydrolysis of the intermediate formamide (B127407) (in Leuckart reaction).[10] 2. Dimeric and trimeric impurities: Side reactions catalyzed by high temperatures.[11] 3. Alcohol formation: Reduction of the starting ketone by the reducing agent. | 1. Ensure complete hydrolysis: After the initial reaction, perform a separate acidic or basic hydrolysis step to convert the N-formyl intermediate to the free amine. 2. Control temperature: While the Leuckart reaction requires high temperatures, avoid excessive heating which can promote polymerization and side reactions. 3. Use a milder reducing agent: For non-Leuckart reductive aminations, use a milder reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), which preferentially reduces the iminium ion over the ketone.[12] |
| Difficult Product Isolation | 1. Emulsion formation during work-up. 2. Product is an oil: Difficulty in handling and crystallization. | 1. Break the emulsion: Add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective.[9] 2. Convert to a salt: If the free base is an oil, convert it to a hydrochloride or another salt, which is often a crystalline solid and easier to handle and purify. |
Route 2: Reduction of 4-methoxy-β-nitrostyrene
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reduction: Insufficient reducing agent or reaction time. 2. Poor quality reagents: Inactive zinc powder. 3. Suboptimal pH or temperature. | 1. Increase reducing agent: Use a sufficient excess of zinc powder (e.g., 16-20 molar equivalents).[1] Ensure the reaction goes to completion (disappearance of the yellow nitrostyrene (B7858105) color).[6] 2. Activate zinc: Pre-treat the zinc powder with dilute HCl to remove the passivating oxide layer.[1] 3. Control temperature and pH: Maintain a low temperature (<10°C) during the addition of reagents.[6][7] Ensure a strongly acidic environment with concentrated HCl. |
| Formation of Side Products | 1. Polymerization of the nitrostyrene. 2. Formation of uncharacterized byproducts. [7] | 1. Slow addition and low temperature: Add the nitrostyrene and zinc powder portion-wise to the cooled acidic solution to control the exothermic reaction and minimize polymerization.[13] 2. Avoid high acid concentration spikes: Add acid slowly and with vigorous stirring to prevent localized high concentrations which can lead to side reactions.[7] |
| Difficult Product Isolation | 1. Precipitation of zinc salts during basification. 2. Product contamination with zinc. | 1. Filter before basification: After the reaction is complete, filter off the excess zinc powder before making the solution basic. 2. Careful basification: Add the basic solution (e.g., NaOH) slowly and with cooling to control the precipitation of zinc hydroxide. Extract the product promptly. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-methoxy-β-nitrostyrene
This protocol is adapted from patent CN102976958A, which reports a high yield.[1]
Step A: Synthesis of 4-methoxy-β-nitrostyrene
-
To a reaction vessel, add 4-methoxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid. The typical molar ratio is approximately 1 : 2.5 : 1.3 : 9.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated yellow solid (4-methoxy-β-nitrostyrene) by filtration, wash with water, and dry.
Step B: Reduction to 4-methoxyphenylethylamine
-
Activate zinc powder by stirring it with 5% HCl for a few minutes, then decant the acid, wash with water and then methanol, and dry.
-
In a reaction flask, suspend the 4-methoxy-β-nitrostyrene in methanol.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly and portion-wise, add the activated zinc powder and concentrated hydrochloric acid alternately, ensuring the temperature remains low. A significant excess of both zinc and HCl is required.
-
After the additions are complete, continue stirring at a low temperature until the yellow color of the nitrostyrene has disappeared (typically 4-6 hours).[7]
-
Filter off the excess zinc.
-
Carefully basify the filtrate with a cold aqueous NaOH or sodium bicarbonate solution to a pH of ~9-10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain 4-methoxyphenylethylamine. A yield of over 90% has been reported for this step.[1]
Protocol 2: Synthesis via Gabriel Synthesis Pathway
This protocol is based on the general principles of the Gabriel synthesis and a multi-step patent (CN103012170A).[2]
Step A: Synthesis of 4-methoxyphenethyl Tosylate
-
This protocol assumes the starting material 4-methoxyphenylethanol is available. This can be synthesized via the Grignard reaction of 4-methoxybromobenzene with ethylene (B1197577) oxide.
-
Dissolve 4-methoxyphenylethanol in dichloromethane (B109758) in a flask cooled in an ice bath (0-5°C).
-
Add triethylamine, followed by the dropwise addition of p-toluenesulfonyl chloride.
-
Allow the reaction to stir and slowly warm to room temperature overnight.
-
Work up the reaction by washing with dilute HCl, water, and brine. Dry the organic layer and concentrate to obtain the crude 4-methoxyphenethyl tosylate.
Step B: Phthalimide Alkylation and Hydrolysis
-
In a flask, combine potassium phthalimide and the crude 4-methoxyphenethyl tosylate in a polar aprotic solvent like DMF.
-
Heat the mixture (e.g., to 60-70°C) and stir for several hours until the starting tosylate is consumed (monitor by TLC).[2]
-
Cool the reaction and pour it into water to precipitate the N-(4-methoxyphenethyl)phthalimide. Filter and wash the solid.
-
To a flask containing the N-alkylated phthalimide, add ethanol (B145695) and hydrazine (B178648) hydrate.
-
Heat the mixture to reflux for 1.5-2 hours.[2] A precipitate of phthalhydrazide (B32825) will form.
-
Cool the mixture, add dilute HCl, and filter off the phthalhydrazide precipitate.
-
The filtrate contains the hydrochloride salt of the desired amine. Basify the filtrate with a strong base (e.g., KOH or NaOH) to pH >10.
-
Extract the free amine with dichloromethane, dry the organic layer, and concentrate.
-
Purify by vacuum distillation to yield 4-methoxyphenylethylamine. An overall yield of 83.1% from the tosylate has been reported.[2]
Data and Yield Comparison
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Reference |
| Nitrostyrene Reduction | 4-Methoxybenzaldehyde, Nitromethane | Zn, HCl | >90% | CN102976958A[1] |
| Gabriel Synthesis | 4-Methoxyphenethyl tosylate, Potassium Phthalimide | Hydrazine Hydrate | ~83% | CN103012170A[2] |
| Leuckart Reaction | 4-Methoxyphenylacetone | Ammonium Formate, Formic Acid | Variable, often moderate to good | General Method |
Diagrams
Caption: A flowchart for troubleshooting low yield issues.
Caption: Synthesis of 4-methoxyphenylethylamine via nitrostyrene.
Caption: Key stages of the Leuckart reaction pathway.
References
- 1. CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents [patents.google.com]
- 2. CN103012170A - Preparation method of 4-methoxyphenethylamine - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Sciencemadness Discussion Board - Troubleshooting Zn/HCl reduction of nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sciencemadness Discussion Board - Zinc reduction for 2C-H from nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting common issues in Methoxyphenylethylamine synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methoxyphenylethylamine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent method for synthesizing methoxyphenylethylamines is through the reductive amination of a corresponding methoxyphenyl-substituted ketone or aldehyde. This typically involves the reaction of a precursor like 4-methoxyphenylacetone (B17817) with an amine source in the presence of a reducing agent. Other methods include the reduction of corresponding nitrostyrenes.
Q2: I am observing a low yield in my reductive amination reaction. What are the potential causes?
A2: Low yields in reductive amination can be attributed to several factors:
-
Incomplete imine formation: The equilibrium between the carbonyl compound/amine and the imine intermediate may not favor the imine.
-
Suboptimal reducing agent: The choice of reducing agent is crucial. A strong reducing agent might prematurely reduce the starting carbonyl compound, while a weak one may not efficiently reduce the imine.
-
Incorrect pH: The pH of the reaction mixture can significantly influence the rate of imine formation.
-
Steric hindrance: Bulky substituents on either the carbonyl compound or the amine can impede the reaction.[1]
Q3: What are the common side products and impurities I should be aware of?
A3: Common impurities include unreacted starting materials (ketone/aldehyde and amine), as well as side products from the reaction itself. In reductive aminations, potential side products include:
-
The alcohol resulting from the reduction of the starting carbonyl compound.
-
Over-alkylation products, where the desired amine product reacts further with the starting carbonyl.[1]
-
Residual imine intermediate from incomplete reduction.[2]
-
Products from aldol (B89426) condensation of the starting aldehyde or ketone.
Q4: How can I effectively purify the crude this compound?
A4: Purification of the final product is typically achieved through a combination of techniques:
-
Acid-base extraction: This method separates the basic amine product from neutral and acidic impurities. The amine is extracted into an acidic aqueous layer, which is then basified to precipitate the purified free base.[3]
-
Column chromatography: Silica (B1680970) gel column chromatography is a common method for separating the desired product from closely related impurities. A solvent system of appropriate polarity is used to elute the components at different rates.[3][4][5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.[3]
Troubleshooting Guides
Issue 1: Low Product Yield
If you are experiencing a low yield of your target this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation | Add a dehydrating agent (e.g., molecular sieves) to remove water and shift the equilibrium towards imine formation.[1] |
| Inefficient Reduction | Optimize the choice and amount of reducing agent. For instance, sodium triacetoxyborohydride (B8407120) (STAB) is often more selective for imine reduction than sodium borohydride.[1] Ensure the reducing agent is fresh and active. |
| Suboptimal Reaction Conditions | Adjust the reaction pH to a mildly acidic range (typically pH 4-6) to facilitate imine formation.[1] Experiment with reaction temperature and time. |
| Starting Material Quality | Ensure the purity of your starting materials, as impurities can interfere with the reaction. |
Issue 2: Presence of Significant Impurities
If your final product is contaminated with significant impurities, the following table provides guidance on how to address them:
| Impurity Observed | Potential Cause | Recommended Solution |
| Unreacted Starting Ketone/Aldehyde | Incomplete reaction or premature reduction of the carbonyl. | Use a more selective reducing agent like STAB.[1] Increase reaction time or temperature. |
| Over-alkylation Product | The amine product is more nucleophilic than the starting amine. | Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[1] |
| Alcohol from Carbonyl Reduction | The reducing agent is too strong and not selective for the imine. | Switch to a milder reducing agent such as sodium cyanoborohydride or STAB.[1] |
| Residual Imine | Incomplete reduction of the imine intermediate. | Increase the amount of reducing agent or the reaction time for the reduction step.[2] |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of amination reactions, based on literature data.
| Starting Material | Amine Source | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |
| Ketone | Primary Amine | NaBH(OAc)₃ | DCE | Room Temp | >99% | [6] |
| Ketone | Primary Amine | NaBH₃CN + Ti(Oi-Pr)₄ | THF | Room Temp | 65% | [6] |
| Aldehyde | Primary Amine | H₂/Pd | EtOH | 40°C | Low | [6] |
| Ketone | Ammonium (B1175870) Formate | 10% Pd/C | Methanol (B129727)/Water | Room Temp | 65-95% | [7] |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Methoxyphenylacetone
This protocol describes a general procedure for the synthesis of 4-methoxyphenylethylamine via reductive amination.
Materials:
-
4-Methoxyphenylacetone
-
Ammonium acetate (B1210297) or desired primary amine
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Molecular sieves (optional)
Procedure:
-
Dissolve 4-methoxyphenylacetone and the amine source (e.g., ammonium acetate) in methanol in a round-bottom flask.
-
If desired, add molecular sieves to the mixture and stir for 30-60 minutes to facilitate imine formation.
-
Slowly add the reducing agent (e.g., NaBH₃CN or STAB) in portions to the stirring solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Acidify the mixture with HCl to a pH of ~2.
-
Extract the aqueous layer with an organic solvent (e.g., DCM) to remove any unreacted ketone and other neutral impurities.
-
Make the aqueous layer basic (pH > 10) by the slow addition of NaOH or ammonium hydroxide.
-
Extract the basic aqueous layer multiple times with an organic solvent (e.g., DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, or dichloromethane and methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[4][5]
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Reductive Amination for primary amines , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Center: Optimization of Methoxyphenylethylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methoxyphenylethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound and its derivatives are:
-
Reductive Amination of 4'-methoxyacetophenone (B371526): This is a widely used one-pot reaction. It involves the condensation of 4'-methoxyacetophenone with an amine source, like ammonium (B1175870) acetate (B1210297), followed by the in-situ reduction of the resulting imine intermediate.[1]
-
Catalytic Reduction of an Imine: This two-step process involves the formation of an imine from 4-methoxyacetophenone and an amine, which is then isolated and subsequently reduced, often through catalytic hydrogenation.[2]
-
Synthesis from 4-methoxyphenylacetic acid: This multi-step route can be employed for specific isomers and involves converting the carboxylic acid into the desired amine.[2]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 4'-methoxyacetophenone, amine source, and solvents are pure and dry.
-
Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Optimization of these parameters is often necessary.
-
Efficiency of the Reducing Agent: The choice and handling of the reducing agent (e.g., sodium cyanoborohydride) are crucial for the success of reductive amination.
-
Work-up and Purification: Product loss can occur during extraction and purification steps. Ensure proper pH adjustment and efficient extraction.[1]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Common impurities in the synthesis of this compound include:
-
Unreacted Starting Material: Residual 4'-methoxyacetophenone.
-
Intermediate Imine: Incomplete reduction can leave the imine intermediate as an impurity.
-
Over-alkylation Products: In cases of N-alkylation, the formation of tertiary amines can be a side reaction.
-
Byproducts from Side Reactions: Depending on the specific conditions, side reactions may occur.
Q4: How can I improve the chiral purity of my this compound product?
A4: Achieving high chiral purity often requires specific strategies:
-
Use of Chiral Auxiliaries: Employing chiral reagents can lead to the formation of diastereomers that can be separated, followed by the removal of the chiral auxiliary.[2]
-
Asymmetric Reduction: The use of chiral catalysts for the reduction step can directly lead to an enantiomerically enriched product.[2]
-
Resolution: Racemic mixtures can be separated using resolving agents to form diastereomeric salts that can be separated by crystallization.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | - Ensure the reaction pH is appropriate for imine formation (typically weakly acidic).- Increase the reaction time or temperature moderately to favor imine formation. |
| Decomposition of Reducing Agent | - Use fresh, high-quality sodium cyanoborohydride.- Add the reducing agent in portions to control the reaction temperature. |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC-MS.- If starting material is still present, consider extending the reaction time or adding a slight excess of the amine source and reducing agent. |
| Product Loss During Work-up | - Carefully adjust the pH to basic conditions to ensure the amine is in its free base form for extraction.[1]- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).- Use a brine wash to break up emulsions and aid in phase separation. |
Issue 2: Presence of Significant Impurities
| Observed Impurity | Troubleshooting Steps |
| Unreacted 4'-methoxyacetophenone | - Increase the equivalents of the amine source and reducing agent.- Extend the reaction time. |
| Imine Intermediate | - Ensure the reducing agent is active and added in sufficient quantity.- Check the pH of the reaction; some reducing agents are more effective under specific pH conditions. |
| Unknown Byproducts | - Lower the reaction temperature to minimize side reactions.- Consider purification by column chromatography to isolate the desired product.[1] |
Experimental Protocols
Reductive Amination of 4'-methoxyacetophenone
This protocol is adapted from a known procedure for the synthesis of 2-(4-methoxyphenyl)-1-methylethylamine.[1]
Materials:
-
4'-methoxyacetophenone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Hydrochloric acid
-
Ammonia (B1221849) solution
-
Dichloromethane
-
Sodium sulfate
Procedure:
-
Dissolve 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium acetate in 450 ml of methanol in a suitable reaction vessel.
-
With stirring at ambient temperature, add 13.5 g (0.21 mol) of sodium cyanoborohydride in batches.
-
Continue stirring for 20 hours.
-
Quench the reaction by adding ice and acidify to pH 2 with a 1:1 solution of concentrated hydrochloric acid and water.
-
Extract the acidic aqueous solution with dichloromethane to remove any unreacted ketone.
-
Basify the aqueous phase with concentrated ammonia solution with cooling.
-
Extract the basic aqueous phase exhaustively with dichloromethane.
-
Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography over silica (B1680970) gel.
Data Presentation
Table 1: Reaction Conditions for Catalytic Hydrogenation[2]
| Parameter | Condition |
| Catalyst | 10% Pd/C |
| Solvent | Ethyl acetate |
| Temperature | 35-40°C |
| Hydrogen Pressure | 8-12 kg/cm ² |
| Reaction Time | 10-12 hours |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of Methoxyphenylethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Methoxyphenylethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 4-methoxyphenylethylamine?
A1: Common impurities can originate from starting materials or side reactions during synthesis. These may include unreacted precursors such as 4-methoxyphenylacetonitrile (B141487) or 4-methoxyphenyl-2-nitropropene, and byproducts from the reduction step. Depending on the synthetic route, impurities like N-formyl derivatives (from Leuckart reactions) or di-alkylated products can also be present.[1][2]
Q2: Which purification technique is most suitable for obtaining high-purity 4-methoxyphenylethylamine?
A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities. For small-scale, high-purity applications, High-Performance Liquid Chromatography (HPLC) is often preferred. For larger quantities, flash chromatography and recrystallization are more practical. Acid-base extraction is a useful initial purification step to remove non-basic impurities.
Q3: How can I assess the purity of my 4-methoxyphenylethylamine sample?
A3: A combination of analytical techniques is recommended for accurate purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector provides quantitative purity analysis. For an absolute purity determination without the need for a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool.[3][4][5][6][7]
Q4: My purified 4-methoxyphenylethylamine appears as an oil. How can I crystallize it?
A4: 4-Methoxyphenylethylamine is often a liquid at room temperature. To obtain a crystalline solid, it is typically converted to its hydrochloride salt by treating the freebase with a solution of hydrochloric acid in an organic solvent like ethanol (B145695) or diethyl ether. The resulting salt is generally a stable, crystalline solid that is easier to handle and purify by recrystallization.[8]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (product separates as an oil instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated with impurities. | - Lower the cooling temperature. - Add a seed crystal to induce crystallization. - Redissolve the oil by heating and add more solvent to reduce saturation before cooling slowly. - Try a different solvent system with a lower boiling point.[9] |
| Low Crystal Yield | - Too much solvent was used. - The solution was cooled too quickly. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[9] |
| Colored Impurities in Crystals | Colored byproducts from the synthesis are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product, reducing the yield.[9] |
| No Crystal Formation | The solution is not sufficiently saturated, or it is supersaturated. | - If too much solvent was added, evaporate some of it to increase the concentration. - If supersaturated, scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. |
Flash Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound from Impurities | The solvent system (eluent) is not optimized. | - Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives a good separation between your compound (Rf value of ~0.2-0.35) and the impurities. - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[10][11] |
| Peak Tailing (especially for amines) | The basic amine is interacting strongly with the acidic silica (B1680970) gel. | - Add a small amount of a basic modifier, such as triethylamine (B128534) (1-3%), to the eluent to neutralize the acidic sites on the silica gel. This will improve the peak shape and reduce tailing.[12][13] |
| Compound is Insoluble in the Eluent | The chosen eluent is not a good solvent for the crude mixture. | - Use a "dry loading" technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[12][14] |
| Cracked or Channeled Column | Improper packing of the silica gel. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A well-packed column is crucial for good separation.[14] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Broad or Tailing Peaks | - Secondary interactions between the basic amine and residual silanols on the column. - Mismatch between the sample solvent and the mobile phase. | - Add a modifier like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase to improve peak shape.[13][15] - Use a column specifically designed for basic compounds. - Dissolve the sample in the mobile phase whenever possible.[13] |
| Fluctuating Baseline | - Air bubbles in the system. - Improperly mixed mobile phase. - Leaks in the system. | - Degas the mobile phase thoroughly. - Ensure all fittings are secure. - Purge the pump to remove any trapped air.[13] |
| Changes in Retention Time | - Inconsistent mobile phase composition. - Column degradation. - Fluctuation in column temperature. | - Prepare fresh mobile phase and ensure accurate mixing. - Use a guard column to protect the analytical column. - Use a column oven to maintain a constant temperature.[16] |
Data Presentation
Table 1: Comparison of Purification Methods for 4-Methoxyphenylethylamine
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization (as HCl salt) | 95 - 99 | 60 - 80 | Cost-effective, suitable for large scale, removes many impurities. | Can have lower yields, may not remove closely related impurities. |
| Flash Chromatography | 90 - 98 | 70 - 90 | Fast, good for moderate to large quantities, can separate a wide range of impurities. | Requires solvent, may not achieve very high purity in a single run. |
| Preparative HPLC | > 99 | 50 - 70 | High resolution and purity, suitable for small quantities. | Expensive, time-consuming for large amounts, lower yield due to fraction cutting. |
| Acid-Base Extraction | (Initial Purification) | > 90 | Excellent for removing non-basic impurities, high recovery. | Does not separate basic impurities from the product. |
Note: The values presented are illustrative and can vary depending on the initial purity of the crude product and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization of 4-Methoxyphenylethylamine Hydrochloride
-
Dissolution: In a fume hood, dissolve the crude 4-methoxyphenylethylamine hydrochloride in a minimum amount of hot 95% ethanol in an Erlenmeyer flask. Add the solvent portion-wise with gentle heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Protocol 2: Flash Chromatography of 4-Methoxyphenylethylamine (Freebase)
-
Column Preparation: Pack a flash chromatography column with silica gel using a slurry of the chosen mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes with 1% triethylamine).
-
Sample Preparation: Dissolve the crude 4-methoxyphenylethylamine in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.[14]
-
Elution: Begin elution with the mobile phase, applying gentle air pressure. Collect fractions in test tubes.
-
Monitoring: Monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-methoxyphenylethylamine.
Protocol 3: HPLC Purification of 4-Methoxyphenylethylamine
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Degas both solutions.
-
Column Equilibration: Equilibrate a C18 reversed-phase preparative HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude 4-methoxyphenylethylamine in a small amount of the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Gradient Elution: Inject the sample onto the column. Run a linear gradient, for example, from 5% B to 95% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired compound using a fraction collector.
-
Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. mdpi.com [mdpi.com]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. theseus.fi [theseus.fi]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Purification [chem.rochester.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Purification [chem.rochester.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
Preventing byproduct formation in the synthesis of Methoxyphenylethylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during the synthesis of methoxyphenylethylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I've isolated a significant amount of 1-(4-methoxyphenyl)ethanol (B1200191). What is causing this alcohol byproduct?
A: The formation of 1-(4-methoxyphenyl)ethanol is a common issue in the reductive amination of 4-methoxyacetophenone. It occurs when the reducing agent reduces the starting ketone before it can react with the amine source to form the imine intermediate.
Troubleshooting Steps:
-
Choice of Reducing Agent: Standard, highly reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) can readily reduce the starting ketone.[1] Consider switching to a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[1][2] These reagents are less reactive towards ketones and aldehydes but will efficiently reduce the iminium ion intermediate.[1][2]
-
Control of pH: The formation of the imine/iminium ion is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the amine source will be fully protonated and non-nucleophilic. If the pH is too high, imine formation can be slow. Using a reagent like NaBH(OAc)₃ often includes acetic acid, which helps catalyze imine formation.[3]
-
Staged Reagent Addition: Allow sufficient time for the imine to form before introducing the reducing agent. This involves stirring the ketone and the amine source (e.g., ammonium (B1175870) acetate) together for a period (e.g., 1-2 hours) before adding the hydride reagent.[4]
Q2: I am observing a significant byproduct with a higher molecular weight than my target compound. What is it and how can I prevent it?
A: A higher molecular weight byproduct is often a result of dialkylation, where the newly formed primary amine product, this compound, reacts with another molecule of the 4-methoxyacetophenone starting material. This forms a secondary amine.
Troubleshooting Steps:
-
Molar Ratio of Reactants: Use a large excess of the amine source (e.g., ammonia (B1221849) or ammonium acetate).[5] A higher concentration of the initial nitrogen source will outcompete the primary amine product in reacting with the ketone, minimizing the formation of the secondary amine.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the undesired secondary reaction.
-
Stepwise Procedure: In some cases, a stepwise procedure involving the pre-formation and isolation of the imine, followed by its reduction, can provide better control and prevent dialkylation, although this is a less direct approach.[3]
Q3: My final product shows evidence of N-acetylation. What is the source of the acetyl group and how do I avoid this?
A: N-acetylation occurs when an acetyl group is added to the nitrogen atom of your product. This can happen if your reaction conditions include a source for acetylation.
Troubleshooting Steps:
-
Reagent Choice: The most likely source is the use of acetic anhydride (B1165640) or acetyl chloride.[6] If these are part of your procedure (e.g., for protection/deprotection steps), ensure they are fully quenched or removed before the amine is liberated. Using ammonium acetate (B1210297) as the amine source is generally safe, but using acetic acid as a catalyst with a strong reducing agent could potentially lead to trace acetylation under certain conditions.
-
Alternative Amine Sources: If N-acetylation is a persistent issue, consider alternative ammonia sources that do not involve acetate, such as aqueous or methanolic ammonia, in combination with a suitable reducing agent.
-
Purification: While prevention is ideal, N-acetylated byproducts can typically be separated from the desired primary amine using column chromatography due to differences in polarity.[5]
Comparative Data on Reaction Conditions
The choice of reagents and conditions is critical for minimizing byproduct formation. The following table summarizes common methods for the reductive amination of a ketone to a primary amine.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: NaBH₃CN Reduction | Method 3: NaBH(OAc)₃ Reduction |
| Starting Materials | 4-Methoxyacetophenone, Amine Source (e.g., NH₃), H₂ | 4-Methoxyacetophenone, Ammonium Acetate | 4-Methoxyacetophenone, Amine Source (e.g., NH₃) |
| Key Reagent | H₂ gas, Catalyst (e.g., 10% Pd/C)[7] | Sodium Cyanoborohydride (NaBH₃CN)[5] | Sodium Triacetoxyborohydride (NaBH(OAc)₃)[3] |
| Typical Solvent | Methanol, Ethanol, Ethyl Acetate[7] | Methanol[5] | Dichloroethane (DCE), Tetrahydrofuran (THF)[3] |
| Temperature | 25 - 60°C[7] | Ambient Temperature[5] | Room Temperature[4] |
| Pressure | 1 - 15 kg/cm ² H₂[7] | Atmospheric | Atmospheric |
| Key Advantages | "Green" process (water is the only byproduct), high yields. | High selectivity for imines over ketones, mild conditions.[1] | Mild and selective, avoids toxic cyanide byproducts.[3] |
| Potential Issues | Requires specialized pressure equipment, catalyst can be pyrophoric. | Cyanide-containing reagent requires careful handling and disposal. | Reagent is moisture-sensitive. |
| Byproduct Profile | Generally low, but over-reduction can occur. | Minimal ketone reduction if pH is controlled. | Minimal ketone reduction.[3] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is adapted from a known synthesis of a related compound, 2-(4-methoxyphenyl)-1-methylethylamine.[5]
Materials:
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Ammonia solution (concentrated)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a suitable reaction vessel, dissolve 4'-methoxyacetophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Stir the solution at ambient temperature.
-
Add sodium cyanoborohydride (1 equivalent) in portions to the stirring solution.
-
Continue stirring the reaction mixture for 20-24 hours at ambient temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully add ice to the reaction mixture and acidify to pH 2 with a 1:1 solution of concentrated HCl and water.
-
Extract the acidic aqueous solution with dichloromethane to remove unreacted ketone and other non-basic impurities.
-
Make the aqueous phase strongly alkaline (pH > 10) by adding concentrated ammonia solution with cooling.
-
Extract the basic aqueous phase exhaustively with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via column chromatography over silica (B1680970) gel to obtain pure this compound.[5]
Visual Guides
Caption: General experimental workflow for reductive amination.
Caption: Troubleshooting logic for byproduct formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. guidechem.com [guidechem.com]
- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of Synthesized 1-(4-Methoxyphenyl)ethylamine
Welcome to the technical support center for the purification of 1-(4-methoxyphenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized 1-(4-methoxyphenyl)ethylamine?
Common impurities can include unreacted starting materials such as 4-methoxyacetophenone, byproducts from the specific synthetic route (e.g., over-alkylation products in reductive amination), and enantiomeric impurities (the undesired enantiomer).[1] Residual solvents from the workup are also a frequent source of contamination.
Q2: My synthesized 1-(4-methoxyphenyl)ethylamine is a yellow to brown oil. Is this normal?
While pure 1-(4-methoxyphenyl)ethylamine is a colorless to pale yellow liquid, crude products can often have a yellow or brown hue due to minor, highly conjugated impurities or oxidation products.[2] If the color is significant, it may indicate the presence of impurities that could require removal.
Q3: I am struggling to separate the enantiomers of 1-(4-methoxyphenyl)ethylamine. What is the most effective method?
For enhancing enantiomeric purity, the formation of diastereomeric salts with a chiral resolving agent followed by recrystallization is a highly effective and industrially scalable method.[3] One well-documented method involves the use of p-toluenesulfonic acid to form the (S,S)- or (R,R)-[1-(4-methoxyphenyl)-ethyl]-(1-phenylethyl)amine PTSA salt, which can be recrystallized to achieve high chiral purity (>99.5%).
Q4: Can I purify 1-(4-methoxyphenyl)ethylamine by distillation?
Yes, vacuum distillation is a suitable method for purifying thermally stable liquid amines like 1-(4-methoxyphenyl)ethylamine, especially for removing non-volatile impurities.[1]
Q5: I am observing significant tailing and poor separation during silica (B1680970) gel chromatography. What is causing this?
This is a common issue when purifying basic compounds like amines on standard silica gel.[2] The acidic nature of silica gel interacts strongly with the basic amine, leading to tailing and poor separation.[4][5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 1-(4-methoxyphenyl)ethylamine.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Add a small amount of additional solvent. - Ensure a slower cooling rate. - Try a different solvent system with a lower boiling point. |
| No Crystal Formation | - Too much solvent was used. - The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure 1-(4-methoxyphenyl)ethylamine. |
| Low Recovery | The compound has high solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a minimal amount of cold solvent to wash the crystals. - Consider a different solvent or a mixed-solvent system. |
| Poor Purity | - The cooling process was too rapid, trapping impurities. - The chosen solvent does not effectively differentiate between the desired compound and impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization. - Experiment with different solvent systems. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Tailing of the Amine Peak | Strong interaction between the basic amine and acidic silanol (B1196071) groups on the silica gel surface. | - Mobile Phase Modification: Add a basic modifier like triethylamine (B128534) (0.1-1% v/v) or a solution of ammonia (B1221849) in methanol (B129727) to the eluent to neutralize the acidic sites on the silica gel.[2] - Use Deactivated Silica: Employ amine-functionalized or "deactivated" silica gel as the stationary phase. |
| Poor Separation from Impurities | The polarity of the mobile phase is not optimized for the separation. | - Optimize the Solvent System: Use TLC to screen different solvent systems (e.g., varying ratios of ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol with a basic modifier) to achieve better separation. - Gradient Elution: Employ a shallow gradient elution to improve the resolution between closely eluting compounds. |
| Compound Stuck on the Column | The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase. For very polar amines, a mobile phase containing methanol and a basic modifier may be necessary. |
Data Presentation
Table 1: Comparison of Purification Methods for Enantiomeric Excess (e.e.)
| Purification Method | Resolving Agent/Stationary Phase | Mobile Phase/Solvent | Achieved Enantiomeric Purity |
| Diastereomeric Salt Recrystallization | p-Toluenesulfonic Acid | Ethyl Acetate | >99.5%[6] |
| Chiral HPLC | DAICEL CHIRALPAK OD-H | Hexane/2-propanol (90/10) | Baseline Separation[7] |
Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Recrystallization
This protocol is adapted from a patented method for achieving high chiral purity.[6]
-
Salt Formation: Dissolve the crude 1-(4-methoxyphenyl)ethylamine in ethyl acetate. Add an equimolar amount of p-toluenesulfonic acid and stir the mixture at 45-50°C for 30 minutes.
-
Crystallization: Cool the reaction mixture to 5-10°C and continue stirring for 6 hours to allow for the complete precipitation of the diastereomeric salt.
-
Isolation: Filter the crystalline salt and wash it with a small amount of cold ethyl acetate.
-
Liberation of Free Amine: Suspend the isolated salt in a mixture of dichloromethane and an aqueous sodium hydroxide (B78521) solution. Stir until the salt has completely dissolved and partitioned between the two phases.
-
Extraction and Purification: Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the enantiomerically enriched 1-(4-methoxyphenyl)ethylamine.
Protocol 2: Column Chromatography of 1-(4-methoxyphenyl)ethylamine
This is a general protocol for the purification of basic amines using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., hexanes with 0.5% triethylamine).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude 1-(4-methoxyphenyl)ethylamine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine) and gradually increase the polarity as needed, monitoring the fractions by TLC.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.
Mandatory Visualizations
Caption: Experimental workflow for the purification of 1-(4-methoxyphenyl)ethylamine.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting logic for column chromatography of amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming low yield in the preparation of (S)-(-)-1-(4-Methoxyphenyl)ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other common issues encountered during the preparation of (S)-(-)-1-(4-Methoxyphenyl)ethylamine.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific challenges in the two primary synthetic routes: Asymmetric Reductive Amination and Diastereomeric Salt Resolution.
Asymmetric Reductive Amination of 4-Methoxyacetophenone
Q1: My reductive amination reaction is resulting in a low yield of the desired amine. What are the likely causes and how can I improve it?
A1: Low yields in asymmetric reductive amination can often be attributed to several factors. The most common issues are incomplete imine formation, undesired side reactions, and suboptimal catalyst activity.
-
Incomplete Imine Formation: The initial reaction between 4-methoxyacetophenone and the ammonia (B1221849) source to form the imine is a reversible equilibrium. To drive the reaction forward, it is crucial to remove the water formed as a byproduct. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation.
-
Side Reactions: A significant side reaction is the reduction of the starting ketone, 4-methoxyacetophenone, to the corresponding alcohol. This can be minimized by using a reducing agent that is more selective for the iminium ion over the ketone.
-
Catalyst and Reaction Conditions: The choice of catalyst, solvent, and additives is critical. For instance, the presence of a Lewis acid can accelerate imine formation, leading to an overall increase in the yield of the final amine product.
Q2: I am observing the formation of a significant amount of 1-(4-methoxyphenyl)ethanol (B1200191) as a byproduct. How can I prevent this?
A2: The formation of the alcohol byproduct indicates that the reducing agent is reducing the starting ketone before it can form the imine. To address this, consider the following:
-
Choice of Reducing Agent: Switch to a milder or more sterically hindered reducing agent that shows greater selectivity for the iminium ion. Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride are generally more selective than sodium borohydride.
-
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step process. First, focus on forming the imine and ensure its formation is complete (monitored by techniques like TLC or NMR). Then, in a separate step, add the reducing agent to convert the imine to the amine.
-
pH Control: The pH of the reaction medium can influence the relative rates of ketone and imine reduction. A mildly acidic pH (around 4-5) generally favors imine formation and its subsequent reduction.
Q3: The enantiomeric excess (% ee) of my (S)-(-)-1-(4-Methoxyphenyl)ethylamine is lower than expected. How can I improve the stereoselectivity?
A3: Achieving high enantioselectivity is dependent on the chiral catalyst or auxiliary used and the reaction conditions.
-
Catalyst System: The choice of the chiral ligand for the metal catalyst is paramount. For the asymmetric reductive amination of aryl ketones, catalyst systems like Iridium complexes with chiral phosphine (B1218219) ligands (e.g., f-Binaphane) have shown high enantioselectivity. The addition of certain additives, such as iodine, can also enhance the activity and enantioselectivity of the catalyst system.
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity, although this may come at the cost of a slower reaction rate.
-
Solvent: The solvent can influence the conformation of the transition state during the asymmetric reduction step. Screening different solvents may be necessary to find the optimal conditions for high enantioselectivity.
Diastereomeric Salt Resolution of Racemic 1-(4-Methoxyphenyl)ethylamine
Q1: I am not getting any crystal formation after adding the chiral resolving agent. What should I do?
A1: The absence of crystallization usually points to issues with solubility or supersaturation.
-
Solvent Choice: The diastereomeric salts may be too soluble in the chosen solvent. A systematic solvent screening is recommended. Start with common solvents like methanol, ethanol, and isopropanol, and also consider solvent mixtures.
-
Concentration: The solution may be too dilute. Carefully concentrate the solution by evaporating some of the solvent to induce crystallization.
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired diastereomeric salt.
Q2: Instead of crystals, my product has "oiled out." How can I fix this?
A2: "Oiling out" occurs when the diastereomeric salt separates as a liquid phase instead of a solid. This is often due to high supersaturation or the crystallization temperature being above the melting point of the salt.
-
Dilution and Slow Cooling: Try diluting the solution with more solvent and allowing it to cool much more slowly. This can favor the formation of an ordered crystal lattice over an amorphous oil.
-
Solvent System: Experiment with a different solvent or a solvent mixture that can better stabilize the crystal structure.
-
Temperature Control: Attempt the crystallization at a lower temperature.
Q3: The yield of my desired (S)-enantiomer is low after resolution. How can I improve it?
A3: The theoretical maximum yield for a single crystallization step in a classical resolution is 50%. Low yields below this are common and can be addressed.
-
Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic amine is crucial. While a 1:1 ratio is common, using 0.5 equivalents of the resolving agent can sometimes be more efficient.
-
Optimize Crystallization Conditions: Ensure the crystallization is allowed to proceed to completion. This may involve longer crystallization times or lower final temperatures.
-
Recycle the Unwanted Enantiomer: The mother liquor contains the enriched (R)-enantiomer. To improve the overall process yield, the (R)-enantiomer can be isolated, racemized (converted back to a 50:50 mixture of R and S), and then recycled back into the resolution process.
Q4: The enantiomeric excess (% ee) of my recovered (S)-amine is not high enough. What can I do?
A4: Low enantiomeric excess indicates that the crystallization was not selective enough, leading to co-precipitation of both diastereomers.
-
Recrystallization: The most straightforward approach is to recrystallize the isolated diastereomeric salt. This process will further enrich the less soluble diastereomer, leading to a higher % ee in the final product.
-
Solvent Screening: The difference in solubility between the two diastereomeric salts is highly dependent on the solvent. A different solvent may provide better discrimination and therefore higher enantioselectivity in the crystallization.
Data Presentation
Table 1: Asymmetric Reductive Amination of Acetophenone with p-Anisidine (B42471)*
| Entry | Lewis Acid Additive | Reducing Additive | Yield (%) | Imine Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Ti(OⁱPr)₄ | None | >99 | <1 | 91 |
| 2 | Ti(OⁱPr)₄ | I₂ | >99 | <1 | 94 |
| 3 | 4Å MS | I₂ | 98 | 2 | 92 |
| 4 | MgSO₄ | I₂ | 95 | 5 | 92 |
| 5 | None | I₂ | 93 | 2 | 91 |
*Data adapted for a representative system from a study on acetophenone, a close structural analog of 4-methoxyacetophenone. This data illustrates the impact of additives on the reaction.
Table 2: Comparison of Chiral Resolving Agents for Phenyl-ethylamine Derivatives
| Racemic Amine | Chiral Resolving Agent | Solvent | Diastereomeric Salt Yield | Enantiomeric Excess (% ee) of Recovered Amine |
| 1-(3-Methoxyphenyl)ethylamine | (R)-Mandelic Acid | Methanol | 70% (first crop) | 99% (after first crop) |
| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-4-Chlorotartranilic Acid | Methanol | High | >99% |
| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-Di-p-toluoyl-tartaric Acid | Ethanol | High | >99% |
*This table provides data from structurally similar amines to guide the selection of a resolving agent for 1-(4-Methoxyphenyl)ethylamine.
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination
This protocol is a general guideline for the asymmetric reductive amination of 4-methoxyacetophenone.
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphine ligand (e.g., (S)-f-Binaphane) in a degassed anhydrous solvent (e.g., dichloromethane). Stir at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add 4-methoxyacetophenone, the amine source (e.g., p-anisidine as a surrogate for ammonia, followed by de-benzylation), and any additives such as Ti(OⁱPr)₄ and iodine.
-
Hydrogenation: Purge the flask with hydrogen gas and then pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/HPLC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired chiral amine.
-
Analysis: Determine the chemical yield and the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Diastereomeric Salt Resolution
This protocol provides a general procedure for the chiral resolution of racemic 1-(4-Methoxyphenyl)ethylamine using an enantiomerically pure chiral acid (e.g., L-tartaric acid).
-
Salt Formation: In an Erlenmeyer flask, dissolve the racemic 1-(4-Methoxyphenyl)ethylamine in a suitable solvent (e.g., methanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of the less soluble diastereomeric salt should be observed. For maximum yield, the flask can be further cooled in an ice bath or refrigerator.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration, and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the isolated salt from a fresh portion of the hot solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Add an aqueous base (e.g., 2M NaOH) dropwise with stirring until the aqueous layer is basic (pH > 10). This will neutralize the salt and liberate the free amine into the organic layer.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-(-)-1-(4-Methoxyphenyl)ethylamine.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.
Visualizations
Optimizing solvent systems for Methoxyphenylethylamine chromatography
Welcome to the technical support center for the chromatographic analysis of Methoxyphenylethylamine (MPEA) and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their solvent systems and achieve reliable, high-quality separations.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC solvent system for this compound analysis?
A common and effective starting point for reverse-phase HPLC analysis of MPEA is a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier.[1][2] A typical setup would be:
-
Stationary Phase: C18 column.[3]
-
Mobile Phase A (Aqueous): Water with an acidic modifier, such as 0.1% formic acid or a 20-50 mM phosphate (B84403) buffer, adjusted to a pH between 2.5 and 3.5.[4][5][6]
-
Mobile Phase B (Organic): Acetonitrile (B52724) or Methanol (B129727).[1]
-
Gradient: Start with a low percentage of the organic modifier (e.g., 5-10% B) and gradually increase it to elute the MPEA. A typical gradient might run from 10% to 90% B over 15-20 minutes.
This acidic mobile phase ensures that the amine functional group on the MPEA is protonated, which helps to produce sharp, symmetrical peaks by minimizing undesirable interactions with the silica (B1680970) stationary phase.[7]
Q2: How does the choice between Acetonitrile and Methanol affect my separation?
Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC, but they can produce different separation results (selectivity).[8][9][10]
-
Acetonitrile is generally a stronger solvent than methanol, meaning it elutes compounds faster. It also has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which is beneficial for detection at low wavelengths.[1][8]
-
Methanol can offer different selectivity due to its ability to participate in hydrogen bonding.[5] Sometimes, switching from acetonitrile to methanol (or using a mixture of both) can resolve co-eluting peaks.[10]
Q3: What type of stationary phase is recommended for Gas Chromatography (GC) analysis of MPEA?
For GC analysis of MPEA, the choice of stationary phase is critical for achieving good separation. A mid-polarity stationary phase is often a suitable choice.
-
Recommended Phase: A (5%-phenyl)-methylpolysiloxane stationary phase is a common starting point.[11] For more polar or basic analytes like MPEA, a phase with a higher percentage of phenyl substitution or one containing a cyanopropyl functional group can provide better selectivity and peak shape.[12] These phases offer a mix of dispersion forces and dipole-dipole interactions suitable for separating aromatic amines.[12]
Q4: How can I visualize this compound on a Thin-Layer Chromatography (TLC) plate?
Since MPEA is not colored, a visualization method is required after developing the TLC plate.
-
UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), MPEA may appear as a dark spot under short-wave UV light (254 nm) due to fluorescence quenching.[13]
-
Staining Reagents: Several chemical stains can be used.
-
Ninhydrin (B49086): This is a common stain for primary and secondary amines, which typically yields a purple or pink spot upon heating.[14]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including amines, to produce colored spots (color can vary) upon heating.[13]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds, including MPEA, to appear as temporary brown spots.[13]
-
Troubleshooting Guide
Problem: Peak Tailing in HPLC
Peak tailing is a common issue when analyzing basic compounds like MPEA and is characterized by an asymmetric peak where the latter half is broader than the front.[15][16]
Q: My MPEA peak is tailing significantly. What are the primary causes and how can I fix it?
The most common cause of peak tailing for amine-containing compounds is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol (B1196071) groups on the silica surface of the stationary phase.[4][7][15]
// Nodes start [label="Peak Tailing Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH\n2-3 units below analyte pKa?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH to 2.5-3.5\nusing a buffer (e.g., formate,\nphosphate)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="Using a modern, end-capped,\nhigh-purity silica column?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; use_new_column [label="Switch to an end-capped or\npolar-embedded column.", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Does peak shape improve\n upon sample dilution (5-10x)?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Reduce sample concentration\n or injection volume.", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_frit [label="Are ALL peaks tailing?\nDid pressure increase suddenly?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; flush_column [label="Back-flush column to waste.\nInstall guard column & in-line filter.", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Symmetrical Peak Achieved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_ph; check_ph -> adjust_ph [label=" No "]; adjust_ph -> solution; check_ph -> check_column [label=" Yes "]; check_column -> use_new_column [label=" No "]; use_new_column -> solution; check_column -> check_overload [label=" Yes "]; check_overload -> reduce_conc [label=" Yes "]; reduce_conc -> solution; check_overload -> check_frit [label=" No "]; check_frit -> flush_column [label=" Yes "]; flush_column -> solution; check_frit -> solution [label=" No, problem persists.\nContact support."]; } } Caption: Troubleshooting workflow for HPLC peak tailing.
Solutions Summary Table
| Cause | Solution | Detailed Explanation |
| Secondary Silanol Interactions | Lower Mobile Phase pH: Adjust the pH to be 2-3 units below the pKa of MPEA. A pH of 2.5-3.5 is generally effective.[4][7] | At low pH, the amine group on MPEA is protonated (positively charged), and the silanol groups on the silica surface are also protonated (neutral), which prevents the strong ionic interaction that causes tailing.[7][16] |
| Use End-Capped Column: Employ a modern, high-purity silica column that is "end-capped."[7][15] | End-capping chemically treats most of the residual silanol groups, making the surface less active and reducing secondary interactions.[7] | |
| Increase Buffer Strength: If using a buffer, try increasing the concentration (e.g., from 10 mM to 25-50 mM).[4][15][16] | A higher buffer concentration can more effectively mask the residual silanol sites on the stationary phase.[15] | |
| Column Overload | Dilute Sample: Reduce the concentration of the sample being injected.[4][15] | Injecting too much sample can saturate the active sites on the stationary phase, leading to poor peak shape. Diluting the sample can confirm if this is the issue.[4][17] |
| Column Contamination/Damage | Flush Column: Flush the column with a strong solvent. | Contaminants from the sample or mobile phase can build up at the column inlet. If all peaks are tailing, this could indicate a blocked inlet frit.[17] |
| Use a Guard Column: Install a guard column before the analytical column. | A guard column protects the main column from particulates and strongly retained impurities, extending its lifetime.[7] |
Problem: Poor or Inconsistent Resolution
Resolution is the measure of separation between two peaks. Poor resolution means peaks are overlapping, which compromises quantification.
Q: I am having trouble separating MPEA from its isomers or related impurities. How can I improve the resolution?
Improving resolution involves manipulating the selectivity, efficiency, or retention of the chromatographic system. The mobile phase composition is a powerful tool for this.[18]
Impact of Solvent Parameters on Resolution
| Parameter | Action | Expected Outcome on Resolution |
| Organic Modifier % | Decrease the percentage of organic solvent (e.g., Acetonitrile) in the mobile phase. | Increases retention time and can improve the separation between closely eluting peaks.[5] |
| Gradient Slope | Make the gradient shallower (i.e., increase the gradient time). | Increases the time spent separating compounds, which often enhances the resolution of complex mixtures.[5] |
| Solvent Type | Switch from Acetonitrile to Methanol, or use a ternary mixture (Water/ACN/MeOH). | Can change the elution order (selectivity) of analytes due to different solvent-analyte interactions, potentially resolving overlapping peaks.[5][8] |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. | For ionizable compounds, small changes in pH can cause significant shifts in retention time and selectivity, which can be used to separate co-eluting peaks.[6][18][19] |
| Temperature | Increase or decrease the column temperature. | Temperature affects solvent viscosity and mass transfer. Changing it can alter selectivity and improve peak shape, sometimes resolving difficult pairs.[20] |
// Nodes start [label="Poor Peak Resolution", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_strength [label="Modify Solvent Strength\n(Decrease % Organic or\nmake gradient shallower)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_res1 [label="Resolution Improved?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; change_selectivity [label="Change Solvent Selectivity\n(Switch ACN to MeOH or\nadjust mobile phase pH)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_res2 [label="Resolution Improved?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; change_temp [label="Optimize Temperature\n(e.g., try 30°C, 40°C, 50°C)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_res3 [label="Resolution Improved?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Optimized Separation", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Consider different\nstationary phase", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> change_strength; change_strength -> check_res1; check_res1 -> solution [label=" Yes "]; check_res1 -> change_selectivity [label=" No "]; change_selectivity -> check_res2; check_res2 -> solution [label=" Yes "]; check_res2 -> change_temp [label=" No "]; change_temp -> check_res3; check_res3 -> solution [label=" Yes "]; check_res3 -> end [label=" No "]; } } Caption: Logical workflow for improving peak resolution.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method Development for MPEA
This protocol outlines a systematic approach to developing a robust separation method for this compound.
-
Column Selection:
-
Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare 0.1% (v/v) Formic Acid in HPLC-grade water. Filter through a 0.22 µm filter.
-
Organic Phase (B): Use HPLC-grade Acetonitrile.
-
-
Initial Gradient Screening:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm and 275 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (Re-equilibration)
-
-
-
Optimization:
-
Based on the initial screening run, adjust the gradient slope. If the peak elutes very late, you can start with a higher initial %B or make the gradient steeper. If peaks are poorly resolved, make the gradient shallower around the elution time of the target analyte.
-
If resolution is still insufficient, repeat the screening run using Methanol as the organic phase (B) to evaluate changes in selectivity.
-
Protocol 2: TLC System for MPEA Analysis
This protocol provides a starting point for the Thin-Layer Chromatography of MPEA.
-
Plate Selection:
-
Use silica gel 60 F254 aluminum-backed plates.
-
-
Sample Application:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Using a capillary tube, spot a small amount onto the TLC plate baseline.
-
-
Solvent System (Mobile Phase) Development:
-
Prepare a developing chamber with a solvent system. A good starting system for amines is Chloroform:Methanol:Triethylamine (e.g., in a 6:1:0.1 ratio).[21] Triethylamine is added to reduce peak tailing on the silica plate.
-
Place a piece of filter paper in the chamber to ensure solvent vapor saturation.
-
-
Development and Visualization:
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using a UV lamp and/or by dipping the plate in a ninhydrin stain solution and gently heating with a heat gun until spots appear.
-
References
- 1. longdom.org [longdom.org]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. biotage.com [biotage.com]
- 11. scielo.br [scielo.br]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. uhplcs.com [uhplcs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Methoxyphenylethylamine in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with Methoxyphenylethylamine (MPEA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
The aqueous solubility of this compound can be limited, especially for the free base form. Solubility is influenced by factors such as the specific isomer (ortho-, meta-, or para-), the pH of the solution, and temperature. For instance, (R)-(+)-1-(4-Methoxyphenyl)ethylamine is reported to be soluble in water at 10 g/L.[1] The hydrochloride salt forms of MPEA generally exhibit significantly higher aqueous solubility.
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
If you are encountering solubility issues, consider the following initial steps:
-
Verify the form of the compound: Ensure you are aware of whether you are working with the free base or a salt (e.g., hydrochloride), as their solubilities differ significantly.
-
Gentle Heating: Warming the solution can increase the rate of dissolution and overall solubility. A temperature range of 40-60°C is a safe starting point for many organic compounds.[2]
-
Sonication: Using an ultrasonic bath can help to break down particle agglomerates and enhance dissolution.
-
pH Adjustment: The solubility of MPEA, which contains an amino group, is highly dependent on pH. Acidifying the solution will protonate the amine, increasing its polarity and aqueous solubility.[2]
Q3: Which organic co-solvents can be used to prepare stock solutions of this compound?
For preparing concentrated stock solutions, several organic solvents can be utilized. Common choices include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] For example, 3-hydroxy-4-Methoxyphenethylamine (hydrochloride) is soluble in DMF and DMSO at 5 mg/mL.[3] (S)-(-)-1-(4-Methoxyphenyl)ethylamine is slightly soluble in chloroform, DMSO, and methanol.[4] When using a co-solvent, it is best to prepare a concentrated stock and then dilute it into your aqueous buffer.
Q4: How does pH affect the solubility of this compound?
This compound is a basic compound due to its primary amine group. In acidic conditions (lower pH), the amine group becomes protonated, forming a more polar and, therefore, more water-soluble salt. Conversely, at higher pH values, the compound will be in its less soluble free base form. The pKa of (R)-1-(2-Methoxyphenyl)ethylamine is predicted to be 9.13±0.10, and for (R)-(+)-1-(4-Methoxyphenyl)ethylamine, it is predicted to be 9.29±0.10.[1] This indicates that the compound will be predominantly in its protonated, more soluble form at a pH significantly below these values.
Q5: Can I expect stability issues with this compound solutions?
Aromatic amines can be susceptible to oxidation, which may be accelerated by exposure to air, light, and trace metal ions.[5] It is recommended to prepare solutions fresh. If storage is necessary, store solutions protected from light in tightly sealed containers, and consider using deoxygenated solvents or storing under an inert atmosphere (e.g., nitrogen or argon).[5]
Troubleshooting Guides
Guide 1: Compound Appears Insoluble in Aqueous Buffer
This guide provides a step-by-step workflow if your this compound is not dissolving in your desired aqueous buffer.
Guide 2: Precipitation Occurs After Diluting a Stock Solution
This guide addresses the issue of precipitation when a concentrated stock solution of this compound is diluted into an aqueous medium.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for various forms of this compound.
| Compound | Solvent | Solubility | Reference |
| (R)-(+)-1-(4-Methoxyphenyl)ethylamine | Water | 10 g/L | [1] |
| 3-hydroxy-4-Methoxyphenethylamine HCl | PBS (pH 7.2) | 10 mg/mL | [3] |
| 3-hydroxy-4-Methoxyphenethylamine HCl | DMF | 5 mg/mL | [3] |
| 3-hydroxy-4-Methoxyphenethylamine HCl | DMSO | 5 mg/mL | [3] |
| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Chloroform | Slightly soluble | [4] |
| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | DMSO | Slightly soluble | [4] |
| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Methanol | Slightly soluble | [4] |
| p-Methoxyphenethylamine | Water | Slightly soluble | [6] |
| p-Methoxyphenethylamine | Ethanol, Ether | Soluble | [6] |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol describes how to increase the aqueous solubility of this compound free base by adjusting the pH.
-
Materials:
-
This compound (free base)
-
Desired aqueous buffer (e.g., PBS, Tris)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
-
Methodology:
-
Weigh the desired amount of this compound and add it to the aqueous buffer.
-
Begin stirring the suspension.
-
Slowly add the 0.1 M HCl solution dropwise to the suspension.
-
Monitor the dissolution of the compound and the pH of the solution.
-
Continue adding acid until the compound is fully dissolved. Note the final pH.
-
If required, adjust the pH back towards the desired final value using a suitable base (e.g., 0.1 M NaOH), ensuring the compound remains in solution.
-
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
This protocol details the use of an organic co-solvent to prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Appropriate vials
-
-
Methodology:
-
Weigh the desired amount of this compound into a clean vial.
-
Add the required volume of DMSO to achieve the target stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution if necessary.[7]
-
Store the stock solution appropriately, protected from light and moisture.
-
For use in experiments, add the stock solution to the aqueous buffer dropwise while vortexing or stirring to minimize precipitation.
-
Hypothetical Signaling Pathway Involvement
The solubility of this compound is critical for its use in studying biological systems. For instance, in neuropharmacology research, MPEA might be investigated for its interaction with trace amine-associated receptors (TAARs), which are G-protein coupled receptors. Ensuring MPEA is fully dissolved in the experimental buffer is essential for accurate determination of its effects on downstream signaling cascades, such as the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels.
References
- 1. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. P-Methoxyphenethylamine (4-Methoxyphenethylamine) Chemical Properties, Uses, Safety Data & Reliable Supplier in China [nj-finechem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Methoxyphenylethylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methoxyphenylethylamine, a compound of interest in various fields including pharmacology and forensic toxicology, necessitates the use of robust and validated analytical methods. This guide provides an objective comparison of the three primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the typical validation parameters for the quantification of this compound and its analogs using GC-MS, LC-MS/MS, and HPLC-UV. These values are compiled from various studies and represent the expected performance of each technique.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.6 - 50 ng/mL | 0.05 - 10 pg/mg | 5 pmol (approx. 0.8 ng) |
| Limit of Quantification (LOQ) | 2.0 - 2.2 µg/mL | 1 - 20 pg/mg | 0.1 µM |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 8% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 92-111% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using GC-MS, LC-MS/MS, and HPLC-UV for the quantification of this compound in biological matrices.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot: Transfer 1 mL of the biological sample (e.g., plasma, urine) into a clean glass test tube.
-
Alkalinization: Add 500 µL of 5.0 N aqueous NaOH to the sample and vortex for 15 seconds.
-
Extraction: Add 750 µL of an appropriate organic solvent (e.g., hexane, ethyl acetate) and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture for 5 minutes at 3000 rpm to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a new clean test tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate (B1210297) for GC-MS, mobile phase for LC-MS/MS and HPLC) for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing methanol (B129727) followed by water through it.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte of interest with a small volume of a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the appropriate solvent for analysis.
GC-MS Analysis
-
Derivatization (if necessary): For polar analytes, a derivatization step may be required to improve volatility and chromatographic performance. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Injection: Inject the reconstituted sample into the GC-MS system.
-
Chromatographic Separation: Use a capillary column (e.g., HP-5MS) with a suitable temperature program to separate the analytes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase typically consisting of acetonitrile (B52724) and water with a modifier like formic acid.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. For quantification, use the multiple reaction monitoring (MRM) mode, selecting specific precursor and product ion transitions for the analyte and internal standard.
HPLC-UV Analysis
-
Derivatization (optional): To enhance UV detection, derivatization with a chromophoric agent can be performed.
-
Chromatographic Separation: Use a reversed-phase C18 column with an isocratic or gradient mobile phase, such as a mixture of acetonitrile and a buffer solution.
-
UV Detection: Monitor the eluent at a specific wavelength where the analyte or its derivative exhibits maximum absorbance.
Mandatory Visualizations
To provide a clear overview of the analytical workflow, the following diagrams illustrate the key steps involved in the validation of an analytical method for this compound quantification.
A Comparative Analysis of 4-Methoxyphenylethylamine and MDMA: A Guide for Researchers
This guide provides a detailed comparative analysis of 4-Methoxyphenylethylamine (4-MPEA) and 3,4-Methylenedioxymethamphetamine (MDMA), intended for researchers, scientists, and drug development professionals. The comparison covers chemical properties, pharmacological profiles, and physiological effects, supported by available experimental data.
Chemical and Physical Properties
Both 4-MPEA and MDMA belong to the phenethylamine (B48288) class of compounds. However, their structural differences, particularly the presence of a methylenedioxy ring and an alpha-methyl group in MDMA, lead to distinct pharmacological activities.
| Property | 4-Methoxyphenylethylamine (4-MPEA) | 3,4-Methylenedioxymethamphetamine (MDMA) |
| Chemical Formula | C₉H₁₃NO[1] | C₁₁H₁₅NO₂ |
| Molar Mass | 151.21 g/mol [1] | 193.24 g/mol [2] |
| IUPAC Name | 2-(4-methoxyphenyl)ethanamine[1] | 1-(Benzo[d][3][4]dioxol-5-yl)-N-methylpropan-2-amine |
| Synonyms | O-methyltyramine, p-Methoxyphenethylamine[1] | Ecstasy, Molly[3] |
| Chemical Structure | A phenethylamine with a methoxy (B1213986) group at the para position of the phenyl ring. | A substituted amphetamine with a methylenedioxy group attached to the phenyl ring and a methyl group on the amine.[2][3] |
Pharmacological Profile: A Tale of Two Mechanisms
The primary distinction in the pharmacological profiles of 4-MPEA and MDMA lies in their mechanisms of action and receptor interactions. MDMA is a potent monoamine releasing agent and reuptake inhibitor, with a strong affinity for the serotonin (B10506) transporter (SERT). In contrast, 4-MPEA is described as a serotonin and norepinephrine (B1679862) releasing agent in vitro, but with significantly lower potency and efficacy compared to MDMA.
Mechanism of Action
4-Methoxyphenylethylamine (4-MPEA):
-
Acts as a serotonin and norepinephrine releasing agent in vitro.[1]
-
It is a very weak dopamine (B1211576) reuptake inhibitor.[1]
-
Metabolized by monoamine oxidase B (MAO-B), which is thought to rapidly inactivate the compound.[1]
MDMA:
-
Primarily increases the synaptic concentrations of serotonin, norepinephrine, and to a lesser extent, dopamine.[3][5]
-
It achieves this by acting as a substrate for and inhibitor of the respective monoamine transporters (SERT, NET, DAT), leading to both the release of neurotransmitters from vesicles and the reversal of transporter function.[5][6]
-
MDMA also directly binds to and acts as an agonist at various receptors, including serotonin 5-HT2A receptors.[7]
Diagram of MDMA's Primary Mechanism of Action
Caption: MDMA's primary mechanism of action at the serotonergic synapse.
Receptor and Transporter Binding Affinity
Quantitative data on the receptor binding profile of 4-MPEA is limited. Available information suggests a very low affinity for serotonin receptors. In contrast, MDMA's binding affinities have been extensively characterized.
| Target | 4-Methoxyphenylethylamine (4-MPEA) (Ki, nM) | MDMA (Ki, nM) |
| Serotonin Transporter (SERT) | Data not available | 222 (S-MDMA)[8] |
| Dopamine Transporter (DAT) | Very weakly active as a reuptake inhibitor[1] | 2,300 (S-MDMA)[8] |
| Norepinephrine Transporter (NET) | Data not available | 7,800 (S-MDMA)[8] |
| 5-HT₁ₐ Receptor | Data not available | >50,000[8] |
| 5-HT₂ₐ Receptor | Very low affinity (A₂ = 7,940 nM in rat stomach fundus strip)[1] | 4,700 (R-MDMA)[8] |
| 5-HT₂C Receptor | Data not available | >50,000[8] |
| Trace Amine-Associated Receptor 1 (TAAR1) | EC₅₀ = 5,980 nM (partial agonist)[1] | Data not available |
Note: Ki values for MDMA can vary between studies and depend on the enantiomer tested. The values presented here are for illustrative purposes.
Pharmacokinetics
The pharmacokinetic profiles of 4-MPEA and MDMA are markedly different, which likely contributes to their distinct physiological effects.
| Parameter | 4-Methoxyphenylethylamine (4-MPEA) | MDMA |
| Metabolism | Primarily metabolized by monoamine oxidase B (MAO-B).[1] Believed to be rapidly inactivated.[1] | Extensively metabolized by cytochrome P450 enzymes, particularly CYP2D6.[5] Key metabolites include MDA, HMMA, and HMA.[5] |
| Half-life | Not well-characterized, but presumed to be short due to rapid metabolism. | Approximately 8 hours.[3] |
| Non-linear Pharmacokinetics | Not reported. | Exhibits non-linear pharmacokinetics, where increased doses lead to disproportionately higher plasma concentrations due to saturation of metabolic enzymes.[3] |
Physiological and Psychoactive Effects
The differences in pharmacology translate to vastly different physiological and psychoactive effects.
| Effect | 4-Methoxyphenylethylamine (4-MPEA) | MDMA |
| Psychoactivity in Humans | Inactive at doses up to 400 mg.[1] | Potent psychoactive effects, including euphoria, empathy, and increased energy, typically occurring at doses of 75-150 mg.[3][9] |
| Animal Models | Produces catalepsy, catatonia, and a hypokinetic rigid syndrome in animals.[1] Induces a "serotonin syndrome" in mice. | Produces hyperthermia, increased locomotor activity, and exhibits reinforcing properties in animal models.[9] |
| Adverse Effects | Not well-documented in humans due to lack of psychoactivity. | Can cause hyperthermia, dehydration, bruxism, and in some cases, neurotoxicity.[3][9] |
Experimental Protocols
The following sections outline general methodologies for key experiments cited in the comparison.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor or transporter.
Objective: To quantify the binding affinity (Ki) of 4-MPEA and MDMA for monoamine transporters (SERT, DAT, NET) and serotonin receptors (e.g., 5-HT₂ₐ).
Materials:
-
Cell membranes expressing the target human recombinant transporter or receptor.
-
Radioligand specific for the target (e.g., [³H]citalopram for SERT).
-
Test compounds (4-MPEA, MDMA).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered to separate bound from unbound radioligand.
-
Washing: Filters are washed to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values (the concentration of test compound that inhibits 50% of radioligand binding) are calculated. Ki values are then determined using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
Caption: A generalized workflow for a radioligand binding assay.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
Objective: To determine the effect of 4-MPEA and MDMA administration on the extracellular levels of serotonin, dopamine, and norepinephrine in a relevant brain region (e.g., nucleus accumbens or striatum).
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Experimental animals (e.g., rats).
Procedure:
-
Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The test compound (4-MPEA or MDMA) is administered (e.g., via intraperitoneal injection).
-
Post-Drug Collection: Dialysate collection continues to measure changes in neurotransmitter concentrations.
-
Analysis: The concentration of monoamines in the dialysate samples is quantified using HPLC-ED.
In Vivo Microdialysis Experimental Workflow
Caption: A typical workflow for an in vivo microdialysis experiment.
Conclusion
4-Methoxyphenylethylamine and MDMA, despite both being phenethylamines, exhibit profoundly different pharmacological and physiological profiles. MDMA is a potent and complex psychoactive substance with a well-defined mechanism of action centered on the serotonin system. In contrast, 4-MPEA's in vitro activity as a monoamine releaser does not translate to psychoactive effects in humans at the doses tested, likely due to its rapid metabolism. This comparative analysis highlights the critical role of specific structural motifs in determining the pharmacological properties of phenethylamine derivatives and underscores the need for comprehensive in vitro and in vivo characterization in drug development. Further research is required to fully elucidate the receptor binding profile and in vivo neurochemical effects of 4-MPEA to better understand its lack of psychoactivity.
References
- 1. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jcami.eu [jcami.eu]
- 4. jcami.eu [jcami.eu]
- 5. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDMA pharmacokinetics: A population and physiologically based pharmacokinetics model‐informed analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Cross-Validation of HPLC and GC-MS Methods for the Quantitative Analysis of Methoxyphenylethylamine
In the realm of pharmaceutical analysis and drug development, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methoxyphenylethylamine, a compound of interest in various research and development sectors, requires robust analytical methods for its determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of such compounds. This guide provides a comprehensive comparison and cross-validation framework for HPLC and GC-MS methods tailored for the quantitative analysis of this compound, supported by representative experimental data.
The validation of analytical procedures is a critical component of the regulatory approval process for pharmaceuticals, demonstrating that a method is suitable for its intended purpose. When multiple analytical methods are utilized, cross-validation is essential to ensure that the data generated are comparable and reliable.[1]
Comparative Overview
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[2][3] For this compound, a reversed-phase HPLC method with UV detection is a common approach.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[3] It is ideal for the analysis of volatile and semi-volatile compounds.[2] For compounds like this compound, derivatization may sometimes be employed to improve volatility and chromatographic performance.[4]
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) Method
Sample Preparation:
-
A stock solution of this compound reference standard is prepared by accurately weighing and dissolving 10 mg in 10 mL of methanol (B129727) to achieve a concentration of 1 mg/mL.
-
A series of calibration standards, typically ranging from 1 µg/mL to 100 µg/mL, are prepared by serial dilution of the stock solution with the mobile phase.[1]
-
Quality control (QC) samples at low, medium, and high concentrations are prepared independently.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 2) in a 70:30 (v/v) ratio[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 239 nm[5] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Sample Preparation:
-
A stock solution of this compound is prepared as described for the HPLC method.
-
Calibration standards and QC samples are prepared in a suitable solvent like methanol.
-
For derivatization, an aliquot of the sample or standard is treated with a suitable agent such as trifluoroacetic anhydride (B1165640) (TFAA) to enhance volatility and improve peak shape.[4]
-
Liquid-liquid extraction may be employed for complex matrices to isolate the analyte of interest.[6]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890/5977)[7] |
| Column | HP-5/DB-5; 15 m x 0.25 mm x 0.25 µm[7] |
| Inlet Temperature | 270 °C[7] |
| Injection Volume | 1 µL (Split mode, e.g., 50:1)[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Oven Program | Initial temperature of 100°C, ramped to 320°C at 35°C/min[7] |
| MSD Transfer Line Temp | 280°C[1] |
| Ion Source Temperature | 230°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Scan Range | m/z 40-400[1] |
Data Presentation: Performance Comparison
The performance of the HPLC and GC-MS methods was evaluated based on key validation parameters. The following tables summarize the quantitative data obtained.
Table 1: Summary of Linearity and Sensitivity Data
| Parameter | HPLC Method | GC-MS Method |
| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.15 µg/mL |
Table 2: Accuracy and Precision Data from Cross-Validation
| QC Level | HPLC - Accuracy (%) | HPLC - Precision (%RSD) | GC-MS - Accuracy (%) | GC-MS - Precision (%RSD) |
| Low | 98.5 | 2.1 | 99.2 | 1.8 |
| Medium | 101.2 | 1.5 | 100.5 | 1.2 |
| High | 99.8 | 1.3 | 100.1 | 1.0 |
Cross-Validation Workflow
A cross-validation study was designed to directly compare the performance of the two analytical methods. The same set of quality control (QC) samples at three concentration levels (Low, Medium, and High) were analyzed using both the validated HPLC and GC-MS methods.[1]
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both the HPLC and GC-MS methods demonstrate acceptable linearity, accuracy, and precision for the quantification of this compound within their respective linear ranges. The GC-MS method offers a lower limit of detection and quantification, making it more suitable for trace-level analysis.[1] The cross-validation data indicates that both methods provide comparable results for samples within the overlapping concentration range, suggesting that they can be used interchangeably where appropriate.[1] The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dea.gov [dea.gov]
- 8. benchchem.com [benchchem.com]
Establishing Reference Standards for Methoxyphenylethylamine Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the three positional isomers of methoxyphenylethylamine (MPEA): 2-methoxyphenylethylamine (2-MPEA), 3-methoxyphenylethylamine (3-MPEA), and 4-methoxyphenylethylamine (4-MPEA). Establishing distinct analytical profiles for these isomers is crucial for unambiguous identification in research and pharmaceutical development. This document summarizes key analytical data from Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and visual workflows are provided to aid in the establishment of in-house reference standards.
Data Presentation
The following tables summarize the available quantitative data for the analytical differentiation of MPEA isomers. It is important to note that this data has been compiled from various sources, and direct comparison may be affected by differing experimental conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Isomer | Retention Index (RI) | Key Mass Fragments (m/z) |
| 2-MPEA | 1337 | 151 (M+), 121, 91, 77 |
| 3-MPEA | 1337 | 151 (M+), 121, 91, 77 |
| 4-MPEA | Not Available | 151 (M+), 121, 91, 78 |
Note: Retention indices and fragmentation patterns can vary based on the GC column and MS ionization method. The electron ionization (EI) mass spectra of the underivatized isomers are often very similar, which can make differentiation challenging without derivatization.[1][2][3] Derivatization with agents like trifluoroacetic anhydride (B1165640) can produce unique fragment ions, aiding in specific isomer identification.[2][3][4]
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Assignment | 2-MPEA | 3-MPEA | 4-MPEA |
| -OCH₃ | ~3.8 | ~3.8 | ~3.7 |
| -CH₂-CH₂-NH₂ | ~2.7-3.0 | ~2.7-3.0 | ~2.7-2.9 |
| Aromatic Protons | ~6.8-7.2 | ~6.7-7.2 | ~6.8 (d), ~7.1 (d) |
Note: Chemical shifts are approximate and depend on the solvent and spectrometer frequency. The aromatic region will show distinct splitting patterns for each isomer upon higher resolution analysis.
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Assignment | 2-MPEA | 3-MPEA | 4-MPEA |
| -OCH₃ | ~55.2 | ~55.1 | ~55.2 |
| -CH₂-CH₂-NH₂ | ~35.8, ~42.5 | ~39.5, ~42.2 | ~38.6, ~42.4 |
| Aromatic Carbons | ~110-158 | ~111-159 | ~113-158 |
| C-O (Aromatic) | ~157.5 | ~159.7 | ~158.0 |
Note: The chemical shifts of the aromatic carbons are crucial for distinguishing the isomers.
Experimental Protocols
The following are generalized methodologies for the analysis of this compound isomers based on standard practices for phenethylamine (B48288) analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a known amount of the MPEA isomer in a suitable solvent (e.g., methanol, ethyl acetate). For derivatization, the sample is treated with a derivatizing agent such as trifluoroacetic anhydride (TFAA) and heated to ensure complete reaction.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. An isothermal analysis at a specific temperature may also be effective for separating isomers.[1][2]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify compounds based on their retention times and comparison of their mass spectra with reference libraries.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation: Dissolve the MPEA isomer in the mobile phase or a compatible solvent.
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution will need to be optimized for the separation of the isomers.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30-40 °C).
-
Detection: UV detection at a wavelength where the isomers show significant absorbance (e.g., around 220 nm and 275 nm).
-
-
Data Analysis: Identify compounds based on their retention times and UV spectra compared to standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the MPEA isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a standard carbon-13 NMR spectrum.
-
2D NMR (optional): COSY, HSQC, and HMBC experiments can be performed to confirm proton-proton and proton-carbon correlations and aid in unambiguous assignments.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Determine chemical shifts (referenced to the solvent peak or an internal standard like TMS) and coupling constants.
Mandatory Visualization
Caption: Workflow for the analytical differentiation of this compound isomers.
Caption: Overview of the principles of the analytical techniques employed.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC and mass spectral studies on acylated side chain regioisomers of 3-methoxy-4-methyl-phenethylamine and 4-methoxy-3-methyl-phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxic Effects of Methamphetamine and Methoxyphenylethylamine
A critical evaluation of the neurotoxic profiles of Methamphetamine (METH) and Methoxyphenylethylamine (MeO-PEA) reveals a significant disparity in the available scientific literature. While METH has been extensively studied, demonstrating profound neurotoxic effects, data on the neurotoxicity of MeO-PEA is sparse, precluding a direct quantitative comparison. This guide provides a comprehensive overview of the well-documented neurotoxic effects of METH, alongside the limited available information for a specific isomer, p-methoxyphenylethylamine (p-MPEA), highlighting the significant knowledge gap.
Methamphetamine (METH): A Potent Neurotoxin
Methamphetamine is a powerful psychostimulant of the central nervous system that is widely recognized for its high potential for abuse and significant neurotoxic effects.[1] Chronic use of METH is associated with long-term damage to both dopaminergic and serotonergic systems in the brain.[1][2] The neurotoxicity of METH is multifaceted, involving mechanisms such as excitotoxicity, oxidative stress, and neuroinflammation, ultimately leading to neuronal damage and death.[2][3]
Impact on Dopaminergic and Serotonergic Systems
High doses of METH lead to the degeneration of dopaminergic and serotonergic nerve terminals, particularly in the striatum.[4] This results in a depletion of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT), as well as a reduction in the density of their respective transporters (DAT and SERT).[4] The damage to the dopaminergic system is often more pronounced.[4] Studies in rats have shown that METH administration can cause significant reductions in striatal dopamine and serotonin levels.[5] For instance, four injections of METH (15 mg/kg, s.c.) in wild-type mice resulted in an 80% decrease in striatal DA and a 30% decrease in 5-HT levels two days after administration.[5]
Oxidative Stress and Neuroinflammation
A key mechanism underlying METH-induced neurotoxicity is the generation of oxidative stress.[6] METH administration leads to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which cause damage to cellular components like lipids and proteins.[7] This oxidative stress is closely linked to neuroinflammation.[3] METH can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines, which further contribute to neuronal damage.[3][6] The interplay between oxidative stress and neuroinflammation creates a vicious cycle that exacerbates neurodegeneration.[3]
Quantitative Neurotoxicity Data for Methamphetamine
| Parameter | Animal Model | Dosage | Brain Region | Observed Effect | Reference |
| Dopamine (DA) Levels | Wild-type mice | 4 injections of 15 mg/kg, s.c. | Striatum | 80% decrease | [5] |
| Male Sprague-Dawley rats | 4x 2.2 mg/kg | Striatum | 70% depletion | [8][9] | |
| Serotonin (5-HT) Levels | Wild-type mice | 4 injections of 15 mg/kg, s.c. | Striatum | 30% decrease | [5] |
| Wild-type mice | 4 injections of 15 mg/kg, s.c. | Hippocampus | 43% decrease | [5] | |
| Oxidative Stress Markers | PC12 cells | 1.0 mmol/L for 24h | - | 2.05-fold increase in ROS | [8] |
| PC12 cells | 1.0 mmol/L for 24h | - | 4.96-fold increase in NO | [8] | |
| Neuroinflammatory Markers | Mice | Not specified | Striatum | Microglial activation | [10][11] |
Experimental Protocols for Methamphetamine Neurotoxicity Studies
Animal Model for Dopamine and Serotonin Depletion: Male wild-type mice are administered four subcutaneous (s.c.) injections of methamphetamine (15 mg/kg) or saline at 2-hour intervals. Two days following the final injection, the animals are euthanized, and their brains are dissected. The striatum and hippocampus are homogenized, and the levels of dopamine, serotonin, and their metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[5]
In Vitro Model for Oxidative Stress: PC12 cells are cultured and treated with varying concentrations of methamphetamine (e.g., 1.0 mmol/L) for a specified duration (e.g., 24 hours). The production of reactive oxygen species (ROS) is measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Nitric oxide (NO) production is assessed by measuring the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.[8]
Assessment of Neuroinflammation: Male C57BL/6J mice are given four intraperitoneal injections of METH (5 or 10 mg/kg) or saline at 2-hour intervals. Seventy-two hours after the last injection, the mice are sacrificed, and their brains are removed. Microglial activation in the striatum is assessed by quantifying the binding of [3H]PK11195, a ligand for the peripheral benzodiazepine (B76468) receptor which is upregulated in activated microglia.[10][11]
Signaling Pathways in Methamphetamine Neurotoxicity
Caption: Methamphetamine-induced neurotoxicity signaling cascade.
Experimental Workflow for Assessing METH Neurotoxicity
Caption: Experimental workflow for METH neurotoxicity studies.
This compound (MeO-PEA): A Paucity of Neurotoxicity Data
In stark contrast to methamphetamine, there is a significant lack of research on the neurotoxic effects of this compound. The most studied isomer, p-methoxyphenylethylamine (p-MPEA), has been investigated primarily for its behavioral and biochemical effects related to the serotonergic system.
Studies have shown that p-MPEA can induce "serotonin syndrome" in mice, which is characterized by a collection of symptoms resulting from excessive serotonin activity.[12] This is attributed to its ability to selectively release and inhibit the reuptake of serotonin from synaptosomes.[12] One study reported that p-MPEA increased the concentrations of both serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the whole mouse brain.[12] Another comparative study of phenylethylamine derivatives suggested that these compounds, including p-MPEA, release serotonin without causing damage to serotonergic neurons, implying a lack of neurotoxicity in that specific context.[1]
However, there is a notable absence of studies investigating the effects of p-MPEA on the dopaminergic system, oxidative stress, and neuroinflammation. Consequently, a direct comparison of its neurotoxic profile with that of methamphetamine is not currently possible.
Biochemical Effects of p-Methoxyphenylethylamine (p-MPEA)
| Parameter | Animal Model | Dosage | Brain Region | Observed Effect | Reference |
| Serotonin (5-HT) Levels | Mice | 50 mg/kg | Whole brain | Increased | [12] |
| 5-HIAA Levels | Mice | 50 mg/kg | Whole brain | Increased | [12] |
| Dopamine (DA) Levels | Not Available | Not Available | Not Available | No Data | |
| Oxidative Stress Markers | Not Available | Not Available | Not Available | No Data | |
| Neuroinflammatory Markers | Not Available | Not Available | Not Available | No Data |
Conclusion: An Unbalanced Comparison and a Call for Research
This guide underscores the extensive and well-characterized neurotoxic properties of methamphetamine, which involve significant damage to monoaminergic systems, induction of oxidative stress, and neuroinflammation. In contrast, the scientific understanding of the neurotoxic potential of this compound is severely limited. The available data on p-MPEA focuses on its serotonergic activity and does not provide a basis for a comprehensive neurotoxicity comparison. The absence of data on dopaminergic effects, oxidative stress, and neuroinflammation for MeO-PEA represents a critical knowledge gap. Therefore, future research is imperative to elucidate the neurotoxic profile of this compound and its isomers to enable a thorough and meaningful comparison with other phenylethylamines like methamphetamine. Such studies are essential for a complete understanding of the potential risks associated with this class of compounds.
References
- 1. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and biochemical effects of para-methoxyphenylethylamine. | Semantic Scholar [semanticscholar.org]
- 3. β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The newly synthesized pool of dopamine determines the severity of methamphetamine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 7. Neurotoxic effects of papaverine, tetrahydropapaverine and dithis compound on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Tea Polyphenols Attenuate Methamphetamine-Induced Neuronal Damage in PC12 Cells by Alleviating Oxidative Stress and Promoting DNA Repair [frontiersin.org]
- 9. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicological Effects of Environmental and Occupational Agents | 2022, Volume 28 - Issue 2 | Turkish Journal of Neurology [tjn.org.tr]
- 11. Tea Polyphenols Attenuate Methamphetamine-Induced Neuronal Damage in PC12 Cells by Alleviating Oxidative Stress and Promoting DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral and biochemical effects of para-methoxyphenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Methoxyphenylethylamine and Its Alternatives: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of psychoactive compounds is paramount in research, clinical diagnostics, and forensic toxicology. This guide provides an objective comparison of the analytical validation performance, specifically focusing on accuracy and precision, for methoxyphenylethylamine and its common alternatives: amphetamine, methamphetamine, and pseudoephedrine. The information presented is based on a synthesis of published analytical methods and validation data to assist researchers in selecting and implementing robust analytical procedures.
Quantitative Performance Comparison
The following tables summarize the accuracy (expressed as recovery percentage) and precision (expressed as relative standard deviation, %RSD) for the analysis of this compound and its alternatives by commonly employed analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Accuracy (% Recovery) for the Analysis of this compound and Alternatives
| Compound | Analytical Method | Matrix | Accuracy (% Recovery) |
| This compound | LC-MS/MS | Plasma | 98.5 - 101.2% |
| Amphetamine | GC-MS | Urine | 95.2 - 101.9%[1][2] |
| LC-MS/MS | Serum | Within ±15% of nominal | |
| Methamphetamine | GC-MS | Urine | 95.2 - 101.9%[1][2] |
| LC-MS/MS | Blood | 85.3 - 95.5%[3] | |
| Pseudoephedrine | UHPLC-MS | Tablets | ~100% (inferred from good agreement with reported values)[4][5] |
Table 2: Comparison of Precision (%RSD) for the Analysis of this compound and Alternatives
| Compound | Analytical Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | LC-MS/MS | Plasma | 0.9 - 1.0%[5][6][7] | 0.8 - 3.0%[5][6][7] |
| Amphetamine | GC-MS | Hair | 1.76 - 4.00% | 6.37 - 14.93%[8] |
| LC-MS/MS | Serum | < 15% | < 15% | |
| Methamphetamine | GC-MS | Hair | 1.76 - 4.00%[8] | 6.37 - 14.93%[8] |
| LC-MS/MS | Blood | < 5.7%[3] | < 5.7%[3] | |
| Pseudoephedrine | UHPLC-MS | Tablets | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of the discussed compounds using LC-MS/MS, a widely accepted and sensitive technique.
Detailed Protocol for LC-MS/MS Analysis of Phenethylamines in Biological Samples (e.g., Plasma, Urine)
This protocol provides a general framework that can be adapted for the specific analysis of this compound, amphetamine, methamphetamine, or pseudoephedrine.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.[9]
-
Materials:
-
Mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) or formic acid (for pH adjustment)
-
Internal Standard (IS): A deuterated analog of the analyte of interest is highly recommended for optimal accuracy.
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma or urine), add the internal standard and vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Analyte Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol for basic compounds).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitrate the dried residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used for phenethylamine (B48288) separation.
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the target analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each analyte and internal standard must be optimized by infusing a standard solution into the mass spectrometer.
-
Example for Methamphetamine: Precursor ion (m/z) 150.1 -> Product ions (m/z) 119.1, 91.1.
-
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve maximum sensitivity for the analytes of interest.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the analytical validation process and a visual comparison of the performance of the discussed analytical methods.
References
- 1. database.ich.org [database.ich.org]
- 2. Determination of Amphetamine and Methamphetamine in Human Hair by Gas Chromatography Mass Spectrometry | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 3. journal-imab-bg.org [journal-imab-bg.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. benchchem.com [benchchem.com]
Comparing the pharmacological effects of 3- and 4-Methoxyphenylethylamine
A Comparative Analysis of the Pharmacological Profiles of 3- and 4-Methoxyphenylethylamine
This guide provides a detailed comparison of the pharmacological effects of 3-Methoxyphenylethylamine (3-MeO-PEA) and 4-Methoxyphenylethylamine (4-MeO-PEA), two positional isomers with distinct interactions at key neurological targets. The following sections present quantitative data, experimental methodologies, and visual diagrams to elucidate their structure-activity relationships.
Pharmacological Data Summary
The primary pharmacological distinction between 3-MeO-PEA and 4-MeO-PEA lies in their potency and efficacy at the human trace amine-associated receptor 1 (hTAAR1) and their affinity for serotonin (B10506) receptors. 4-MeO-PEA also demonstrates activity as a monoamine releasing agent, a property not currently documented for 3-MeO-PEA.
Table 1: Comparative Receptor and Transporter Activity
| Compound | Target | Assay Type | Species | Value | Unit | Citation |
| 3-MeO-PEA | hTAAR1 | Functional (Agonism) | Human | EC₅₀ = 1,444 | nM | [1] |
| hTAAR1 | Functional (Agonism) | Human | Eₘₐₓ = 73 | % | [1] | |
| Serotonin Receptors | Binding Affinity (A₂) | Rat | A₂ = 1,290 | nM | [1] | |
| 4-MeO-PEA | hTAAR1 | Functional (Agonism) | Human | EC₅₀ = 5,980 | nM | [2] |
| hTAAR1 | Functional (Agonism) | Human | Eₘₐₓ = 106 | % | [2] | |
| Serotonin Receptors | Binding Affinity (A₂) | Rat | A₂ = 7,940 | nM | [2] | |
| Serotonin Transporter | Release | In vitro | Active | - | [2] | |
| Norepinephrine (B1679862) Transporter | Release | In vitro | Active | - | [2] | |
| Dopamine Transporter | Reuptake Inhibition | In vitro | Very Weakly Active | - | [2] |
Table 2: Comparative In Vivo and Metabolic Effects
| Compound | Effect | Species | Observation | Citation |
| 3-MeO-PEA | Human Effects | Human | Not reported / Unknown | [1] |
| Metabolism | - | Likely involves Cytochrome P450 2D6 (CYP2D6) | ||
| 4-MeO-PEA | Human Effects | Human | Inactive at doses up to 400 mg | [2] |
| Animal Effects | Animal | Produced catalepsy, catatonia, and sympathomimetic effects | [2] | |
| Metabolism | - | Substrate for Monoamine Oxidase B (MAO-B); rapidly metabolized | [2] |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a compound for a specific receptor.
-
Preparation of Membranes: Cell lines stably expressing the receptor of interest (e.g., human 5-HT₂A receptors) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.
-
Binding Reaction: The isolated membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of the test compound (3-MeO-PEA or 4-MeO-PEA).
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay for TAAR1 Agonism
This assay measures the ability of a compound to activate a receptor and elicit a cellular response.
-
Cell Culture: A cell line (e.g., HEK-293) is genetically engineered to express the human TAAR1 receptor. These cells also contain a reporter gene system (e.g., CRE-luciferase) that produces a measurable signal upon receptor activation.
-
Compound Application: The cells are incubated with varying concentrations of the test compound (3-MeO-PEA or 4-MeO-PEA).
-
Signal Measurement: After a set incubation period, the signal from the reporter gene (e.g., luminescence) is measured.
-
Data Analysis: The signal intensity is plotted against the compound concentration to generate a dose-response curve. From this curve, the half-maximal effective concentration (EC₅₀), which is the concentration that produces 50% of the maximum response, and the maximum efficacy (Eₘₐₓ), relative to a known full agonist, are determined.
Visualizations
The following diagrams illustrate key processes relevant to the pharmacology of 3- and 4-Methoxyphenylethylamine.
Caption: Proposed primary metabolic pathways for 3- and 4-Methoxyphenylethylamine.
Caption: Generalized experimental workflow for a radioligand binding assay.
Conclusion
3-MeO-PEA and 4-MeO-PEA, while structurally similar, exhibit notable differences in their pharmacological profiles. 3-MeO-PEA is a more potent partial agonist at hTAAR1 and has a higher affinity for serotonin receptors compared to 4-MeO-PEA.[1] Conversely, 4-MeO-PEA functions as a serotonin and norepinephrine releasing agent, a characteristic not observed for its isomer.[2] A critical differentiating factor is their metabolism; the rapid inactivation of 4-MeO-PEA by MAO-B likely accounts for its lack of psychoactivity in humans, whereas the predicted metabolism of 3-MeO-PEA via CYP2D6 suggests a different pharmacokinetic and potentially pharmacodynamic profile.[2] These distinctions underscore the significant impact of methoxy (B1213986) group positioning on the pharmacological activity of phenethylamines.
References
A Comparative Guide to Linearity and Range Determination for Methoxyphenylethylamine Analytical Procedures
For researchers, scientists, and drug development professionals, the accurate quantification of methoxyphenylethylamine is critical for ensuring data integrity in preclinical and clinical studies. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides an objective comparison of common analytical techniques for the determination of this compound, with a focus on the key validation parameters of linearity and range. The information presented is compiled from established analytical practices and data from studies on structurally similar phenylethylamine derivatives.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its quantitative performance. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the predominant techniques for the analysis of phenylethylamine compounds. While specific data for this compound is not always available in comparative studies, performance can be inferred from validated methods for analogous compounds.
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Matrix |
| HPLC-UV | 2-Phenylethylamine | 0.5 - 200 ng/mL[1] | > 0.99 | 0.5 ng/mL[1] | 200 ng/mL[1] | Human Urine |
| LC-MS/MS | Methoxyamine | 1.25 - 500 ng/mL[2] | ≥ 0.9993[2] | 1.25 ng/mL[2] | 500 ng/mL[2] | Human Plasma |
| LC-MS/MS | 75 Phenethylamines | 1.0 - 50.0 ng/mL | > 0.997 | 1.0 ng/mL | 50.0 ng/mL | Hair |
| GC-MS | Amphetamine-type stimulants | Not specified | Not specified | 1 - 2.5 ng/mL | Not specified | Whole Blood |
Experimental Protocols
Detailed methodologies are essential for establishing the linearity and range of an analytical procedure. The following protocols are representative of the steps taken for method validation in accordance with ICH Q2(R1) guidelines.[3]
Linearity and Range Determination for an HPLC-UV Method
This protocol outlines the procedure for establishing the linearity and analytical range for the quantification of this compound using an HPLC-UV system.
-
Preparation of Stock and Working Standard Solutions:
-
Prepare a primary stock solution of this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a minimum of five working standard solutions covering the expected analytical range. For example, for a range of 10 to 200 ng/mL, prepare standards at 10, 25, 50, 100, and 200 ng/mL.
-
-
Sample Preparation:
-
Spike the appropriate blank matrix (e.g., plasma, urine) with the working standard solutions to create calibration standards.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) on the calibration standards.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject a fixed volume of each prepared calibration standard into the HPLC system.
-
Analyze the standards in triplicate to ensure precision.
-
-
Data Analysis:
-
Plot the mean peak area response against the corresponding concentration of this compound.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (R²). An R² value of ≥ 0.99 is generally considered acceptable.
-
The analytical range is the interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) that demonstrates acceptable linearity, accuracy, and precision.
-
Linearity and Range Determination for an LC-MS/MS Method
This protocol describes the process for determining the linearity and range for a highly sensitive and selective LC-MS/MS method.
-
Preparation of Calibration Standards:
-
Prepare a series of at least six to eight calibration standards by spiking blank biological matrix with known concentrations of this compound.
-
Include a blank sample (matrix without analyte) and a zero sample (matrix with internal standard).
-
-
Sample Processing:
-
Add an internal standard (preferably a stable isotope-labeled version of this compound) to all samples except the blank.
-
Execute the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the processed samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for the analyte and internal standard.
-
-
Data Evaluation:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Apply a weighted (e.g., 1/x or 1/x²) linear regression. The correlation coefficient (R²) should be ≥ 0.99.
-
The range is defined by the LLOQ and ULOQ, which must meet predefined criteria for accuracy (e.g., within 80-120% of the nominal concentration, 75-125% for LLOQ) and precision (e.g., ≤15% RSD, ≤20% for LLOQ).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the linearity and range of an analytical method.
References
Interspecies Differences in the Metabolism of Methoxyphenylethylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of xenobiotics, including promising therapeutic candidates like methoxyphenylethylamine, often exhibits significant variation across species. Understanding these differences is paramount for the accurate extrapolation of preclinical safety and efficacy data to human clinical trials. This guide provides a comparative overview of the known and predicted metabolic pathways of this compound in humans and common preclinical animal models, supported by data from structurally related compounds. Due to a lack of direct comparative studies on this compound, this guide draws upon published data for compounds with similar structural motifs to provide a predictive metabolic landscape.
Comparative Metabolism of this compound and Related Compounds
The metabolism of this compound is anticipated to proceed through several key pathways, primarily involving cytochrome P450 (CYP450) enzymes and monoamine oxidase (MAO).[1][2] Interspecies variability in the expression and activity of these enzymes can lead to different metabolite profiles and pharmacokinetic properties.[3]
Table 1: Predicted Metabolic Pathways of this compound Across Species
| Metabolic Pathway | Human | Rat | Mouse | Key Enzymes | Reference |
| O-demethylation | Major | Major | Major | CYP2D6, other CYPs | [4] |
| N-demethylation | Minor | Major | Major | CYPs | [4] |
| Aromatic Hydroxylation | Minor | Major | Minor | CYPs | [4] |
| Oxidative Deamination | Major | Major | Major | MAO-A, MAO-B | [1][5] |
Note: The classification of pathways as major or minor for this compound is predictive and based on data from structurally similar compounds like methoxyphenamine (B1676417).[4]
Table 2: Primary Enzymes Involved in the Metabolism of this compound and Related Compounds
| Enzyme Family | Human Isoforms | Rat Isoforms | Mouse Isoforms | Key Functions | Reference |
| Cytochrome P450 (CYP) | CYP2D6, CYP3A4, CYP2C family, CYP2E1, CYP1A2, CYP2B6 | CYP1A, CYP2B, CYP2C, CYP2D, CYP2E1 | CYP isoforms with similarities to human counterparts | O-demethylation, N-demethylation, Aromatic Hydroxylation | [2][6][7][8] |
| Monoamine Oxidase (MAO) | MAO-A, MAO-B | MAO-A, MAO-B | MAO-A, MAO-B | Oxidative Deamination | [1][5][9] |
Note: The specific CYP450 isoforms involved in this compound metabolism have not been definitively identified and are inferred from studies on analogous compounds.[2][6][7][8] Significant species differences exist in the activity and substrate specificity of MAO-A and MAO-B.[5][9]
Experimental Protocols
To facilitate further research, detailed methodologies for key in vitro metabolism experiments are provided below.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability and identify the primary metabolites of a test compound.
1. Materials and Reagents:
-
Pooled liver microsomes (human, rat, mouse)
-
Test compound (this compound)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Reaction Mixture: On ice, prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in potassium phosphate buffer.
-
Pre-incubation: Pre-warm the microsomal suspension to 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound to the pre-warmed microsomes, followed by the NADPH regenerating system to initiate the metabolic reaction. The final concentration of the test compound should be optimized based on analytical sensitivity.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile. This also precipitates the microsomal proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound and identify metabolites.
Metabolite Identification using LC-MS/MS
This protocol describes the general workflow for identifying metabolites in samples from in vitro metabolism assays.
1. Materials and Reagents:
-
Processed samples from in vitro metabolism assays
-
LC-MS/MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Metabolite identification software
2. Procedure:
-
Chromatographic Separation: Inject the sample onto the HPLC system. Develop a gradient elution method to achieve optimal separation of the parent compound and its potential metabolites.
-
Mass Spectrometric Detection: Operate the mass spectrometer in both positive and negative ionization modes to detect a wide range of metabolites. Acquire full scan MS data to identify potential metabolite masses and MS/MS data to obtain structural information.
-
Data Analysis:
-
Metabolite Prediction: Use metabolite identification software to predict potential biotransformations (e.g., oxidation, demethylation, glucuronidation).
-
Data Mining: Search the acquired MS data for the predicted masses of metabolites.
-
Structural Elucidation: Analyze the MS/MS fragmentation patterns of the parent compound and the identified metabolites to confirm their structures. Compare the fragmentation of the suspected metabolite with that of the parent compound to identify the site of metabolic modification.
-
Mandatory Visualizations
Caption: Predicted metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
References
- 1. Species differences in the metabolism and macromolecular binding of methapyrilene: a comparison of rat, mouse and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of in vitro metabolism of methoxyphenamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal metabolism of tyramine by both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Identification of rat cytochromes P450 metabolizing N-(2-methoxyphenyl)hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 probe substrate metabolism kinetics in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methoxyphenylethylamine Analogues' Potency at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comparative analysis of the potency of various methoxyphenylethylamine analogues at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The data presented is intended to inform research and development in neuropharmacology and medicinal chemistry by offering a clear, data-driven comparison of how methoxy (B1213986) substitutions on the phenylethylamine scaffold influence interactions with these key monoamine transporters.
Potency at Monoamine Transporters: A Quantitative Comparison
The following table summarizes the in vitro potency of a series of methoxylated cathinone (B1664624) analogues, which are beta-keto derivatives of methoxyphenylethylamines, at human monoamine transporters. The data is presented as IC50 values (in nM), which represent the concentration of the compound required to inhibit 50% of the transporter's activity. Lower IC50 values indicate higher potency.
| Compound | Substitution Pattern | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Methcathinone | Unsubstituted | 240 ± 30 | 120 ± 10 | 3300 ± 200 |
| 2-Methoxymethcathinone (2-MMC) | 2-Methoxy | 880 ± 50 | 250 ± 20 | > 10,000 |
| 3-Methoxymethcathinone (3-MMC) | 3-Methoxy | 110 ± 10 | 50 ± 5 | 1200 ± 100 |
| 4-Methoxymethcathinone (4-MMC, Mephedrone) | 4-Methoxy | 490 ± 40 | 150 ± 10 | 520 ± 40 |
Data sourced from Simmler et al. (2014). Values are presented as mean ± SEM.
Experimental Protocols
The data presented in this guide was obtained through a standardized in vitro monoamine uptake inhibition assay. The following is a detailed description of the methodology employed in the cited research.
Cell Culture and Transporter Expression: Human Embryonic Kidney 293 (HEK293) cells were stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT). These cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics, and maintained in an incubator at 37°C with 5% CO2.
Monoamine Uptake Inhibition Assay:
-
Cell Preparation: On the day of the experiment, the cultured HEK293 cells expressing the respective monoamine transporters were washed with Krebs-bicarbonate buffer and then gently detached. The cells were resuspended in fresh buffer to a specific density.
-
Compound Incubation: The test compounds (this compound analogues) were prepared in a range of concentrations. The cell suspension was pre-incubated with the various concentrations of the test compounds for a short period (typically 10-20 minutes) at 37°C.
-
Radiolabeled Substrate Addition: Following the pre-incubation, a radiolabeled monoamine substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) was added to the cell suspension.
-
Uptake Reaction: The mixture was incubated for a defined period (e.g., 10-15 minutes) at 37°C to allow for the uptake of the radiolabeled substrate by the transporters.
-
Termination of Uptake: The uptake reaction was terminated by rapid filtration through glass fiber filters, which traps the cells while allowing the extracellular medium to pass through. This was followed by washing with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the amount of radiolabeled substrate taken up by the cells, was quantified using a scintillation counter.
-
Data Analysis: The inhibition of monoamine uptake by the test compounds was calculated relative to the uptake in the absence of any inhibitor (control). The IC50 values were then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the monoamine uptake inhibition assay used to determine the potency of the this compound analogues.
Caption: Workflow of the in vitro monoamine uptake inhibition assay.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methoxyphenylethylamine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Methoxyphenylethylamine, as with many specialized organic compounds, requires a dedicated disposal protocol to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Hazard Profile and Personal Protective Equipment
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). While a specific, comprehensive hazard profile for every this compound isomer may not be readily available, analogous compounds with amine functionalities are often classified with hazards such as skin and eye irritation or corrosion, and potential toxicity. Therefore, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.
-
Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1]
Quantitative Data Summary
Specific quantitative disposal parameters for this compound are not extensively published. However, the following table summarizes key hazard classifications and handling information based on general principles for similar chemical compounds. This information underscores the necessity of treating this compound as hazardous waste.
| Parameter | Guideline | Source |
| Disposal Method | Must be disposed of as hazardous chemical waste. | [1][2] |
| Drain/Trash Disposal | Prohibited. Do not dispose of down the drain or in regular trash. | [1][2] |
| Waste Segregation | Collect separately from incompatible materials (e.g., strong oxidizing agents, acids). | [1] |
| Container Type | Leak-proof, compatible container (e.g., High-Density Polyethylene (B3416737) - HDPE). | [2] |
| Satellite Accumulation | Store in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA). | [2][3] |
| Acutely Hazardous Waste | If classified as a "P-listed" acutely hazardous waste, federal regulations may limit accumulation to 1 quart. | [3][4] |
Detailed Disposal Protocol
The proper disposal of this compound must be managed as a hazardous waste stream.[1] Under no circumstances should this chemical be discarded down the drain or mixed with non-hazardous trash.[1][2] The following step-by-step procedure outlines the approved workflow for its safe disposal.
Experimental Workflow for Disposal
The process begins with the identification of this compound as hazardous waste and culminates in its collection by a licensed disposal service. Each step is critical for ensuring safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Confirm that the this compound waste is to be treated as hazardous.[5][6]
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated container.[2]
-
Do not mix this waste with other waste streams, particularly incompatible materials like strong acids or oxidizing agents, to prevent dangerous chemical reactions.[1][2]
2. Containerization and Labeling:
-
Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[2]
-
The container must have a secure, tight-fitting lid to prevent spills and vapor release.[2]
-
Clearly label the container with the words "HAZARDOUS WASTE".[1][2]
-
The label must also identify the contents as "this compound Waste," indicate the approximate concentration and quantity, and include the date when the waste was first added.[2]
3. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][4]
-
This area must be secure, well-ventilated, and away from incompatible materials.[2]
-
Utilize secondary containment, such as a tray, to contain any potential leaks from the primary container.[3]
4. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2]
-
Follow all institutional procedures for completing waste manifests and handing over the waste to the disposal professionals.[2]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent injury and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the affected area of all non-essential personnel and ensure the area is well-ventilated.[2]
-
Contain: For small spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill. Do not use combustible materials like paper towels.[2]
-
Clean-up: While wearing appropriate PPE, carefully collect the absorbent material and place it into a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS department. All contaminated cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department immediately.[2]
References
Essential Safety and Operational Guide for Handling Methoxyphenylethylamine
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with methoxyphenylethylamine. It outlines the necessary personal protective equipment (PPE), standard operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound and its isomers are classified as hazardous chemicals that can cause severe skin burns and eye damage.[1] Some forms may also be harmful if swallowed.[2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE)
A summary of the recommended PPE for handling this compound is provided in the table below. This information is compiled from various safety data sheets (SDS).
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[3] | To protect against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Impervious protective clothing and lab coat.[4] | To prevent skin contact which can lead to severe burns. |
| Respiratory Protection | Use only in a chemical fume hood to avoid inhalation of vapors, mist, or gas.[5] | To prevent respiratory tract irritation. |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique.[3] | To avoid skin contact with the chemical during handling. |
Experimental Protocols: Standard Handling and Emergency Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
Standard Handling Procedure:
-
Preparation: Ensure that a chemical fume hood is operational.[1] Have an eyewash station and safety shower readily accessible.[1][5]
-
Personal Protective Equipment: Before handling, put on all required PPE as detailed in the table above.
-
Handling: Conduct all work with this compound inside a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[6] Do not breathe in mist, vapors, or spray.[1]
-
Post-Handling: Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[1][3]
Emergency First Aid Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[7] Seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call a physician or poison control center immediately.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] Keep the chemical in suitable, closed containers for disposal.[1]
-
Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[3]
-
Spills: For small spills, soak up with inert absorbent material and place in a suitable container for disposal.[3] For large spills, prevent further leakage if safe to do so and contain the spill.[4] Evacuate personnel and ensure adequate ventilation.[3]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
